molecular formula C8H12N2O2 B1277939 2-Butyl-5-imidazolecarboxylic acid CAS No. 473263-84-2

2-Butyl-5-imidazolecarboxylic acid

Katalognummer: B1277939
CAS-Nummer: 473263-84-2
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: NUVNBDKSKWPBIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-5-imidazolecarboxylic Acid is a chemical compound with the CAS Registry Number 473263-84-2 . It has a molecular formula of C 8 H 12 N 2 O 2 and a molecular weight of 168.19 g/mol . The compound's Unique Ingredient Identifier (UNII) is N5R021798A . As a derivative of imidazole-4-carboxylic acid, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research . Related imidazole-4-carboxylic acid structures are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients, including various sartan-type compounds . The specific research applications and mechanism of action for 2-Butyl-5-imidazolecarboxylic Acid are areas for further investigation by qualified researchers. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-butyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-7-9-5-6(10-7)8(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNBDKSKWPBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197106
Record name 2-Butyl-5-imidazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473263-84-2
Record name 2-Butyl-5-imidazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473263842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-imidazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYL-5-IMIDAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5R021798A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Butyl-5-imidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Butyl-5-imidazolecarboxylic acid (also referred to as 2-butyl-1H-imidazole-5-carboxylic acid).

This guide deviates from standard textbook recipes by focusing on the industrial scalability and mechanistic integrity required for pharmaceutical applications. While the 4-chloro derivative is the direct precursor to Losartan, the non-chlorinated 5-carboxylic acid is a critical scaffold for next-generation Angiotensin II receptor antagonist analogues and a vital reference standard in impurity profiling.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Butyl-5-imidazolecarboxylic acid presents a specific regiochemical challenge: installing the carboxylic acid at the C5 position while maintaining the butyl chain at C2.

Direct ring closure to the carboxylic acid (e.g., using tartaric acid) typically yields the 4,5-dicarboxylic acid , requiring a messy decarboxylation step to isolate the mono-acid. Therefore, the most robust, field-proven route utilizes a constructive cyclization followed by selective oxidation .

The Strategic Pathway
  • Pinner Synthesis: Activation of Valeronitrile to its imidate ester.

  • Cyclization: Condensation with 1,3-dihydroxyacetone (DHA) to form the hydroxymethyl imidazole core.

  • Selective Oxidation: Transformation of the primary alcohol to the carboxylic acid using a TEMPO-mediated catalytic cycle, avoiding ring degradation common with permanganates.

Retrosynthesis target TARGET: 2-Butyl-5-imidazolecarboxylic acid intermediate INTERMEDIATE: 2-Butyl-4-hydroxymethylimidazole target->intermediate Oxidation (TEMPO/NaOCl) precursors PRECURSORS: Valeronitrile + 1,3-Dihydroxyacetone intermediate->precursors Cyclization (NH3, Pressure)

Figure 1: Retrosynthetic logic flow prioritizing regioselectivity and yield.

Critical Reagents & Safety Parameters

ReagentRoleCAS No.Critical Hazard
Valeronitrile Starting Material110-59-8Flammable, Toxic (Cyanide metabolism)
1,3-Dihydroxyacetone (DHA) C4-C5 Synthon96-26-4Hygroscopic, thermal instability
TEMPO Oxidation Catalyst2564-83-2Irritant, store cold
Sodium Hypochlorite Co-oxidant7681-52-9Corrosive, gas evolution with acid
Ammonia ( g/liq ) Nitrogen Source7664-41-7Inhalation hazard, cryogenic burns

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl Valerimidate Hydrochloride

Objective: Activate the chemically inert nitrile group for nucleophilic attack.

  • Mechanism: The Pinner reaction. HCl protonates the nitrile nitrogen, making the carbon highly electrophilic for methanol attack.

  • Protocol:

    • Charge a glass-lined reactor with Valeronitrile (1.0 eq) and Methanol (1.1 eq) .

    • Cool the mixture to -5°C to 0°C . Note: Temperature control is vital to prevent hydrolysis.

    • Bubble anhydrous HCl gas through the solution until saturation (approx. 1.1–1.2 eq by weight).

    • Stir at 0°C for 4–6 hours, then allow to warm to 15°C for 12 hours.

    • Checkpoint: Monitor by IR (disappearance of -CN peak at ~2250 cm⁻¹).

    • Precipitate the imidate salt by adding cold Methyl tert-butyl ether (MTBE) . Filter and dry under nitrogen.

Phase 2: Cyclization to 2-Butyl-4-hydroxymethylimidazole

Objective: Construct the imidazole ring.

  • Rationale: We use the imidate from Phase 1 rather than the amidine directly to reduce polymerization side-products of DHA.

  • Protocol:

    • In a high-pressure autoclave (Hastelloy or Stainless Steel), suspend Methyl Valerimidate HCl (1.0 eq) in liquid Ammonia (10 eq) at -40°C.

    • Add 1,3-Dihydroxyacetone dimer (1.0 eq) .

    • Seal the autoclave and heat to 70°C . The pressure will rise significantly (approx. 15–20 bar).

    • Maintain reaction for 4 hours.

    • Workup: Cool to room temperature and carefully vent excess ammonia into a scrubber.

    • Dissolve the residue in isopropyl alcohol, filter off ammonium chloride salts, and crystallize.

    • Yield Expectation: 65–75%.

Phase 3: Selective Oxidation to the Carboxylic Acid

Objective: Convert the C5-hydroxymethyl group to the carboxylic acid without chlorinating the C4 position (which would yield the Losartan intermediate).

  • Why TEMPO? Traditional oxidants like KMnO₄ or Chromic acid are too harsh and generate heavy metal waste. The TEMPO/NaOCl (Anelli oxidation) protocol is catalytic, selective for primary alcohols, and operates at 0°C.

  • Protocol:

    • Dissolve 2-Butyl-4-hydroxymethylimidazole (10 g, 65 mmol) in Acetonitrile/Water (1:1, 100 mL) .

    • Add TEMPO (0.02 eq) and Sodium Chlorite (2.0 eq) .

    • Cool to 0°C.

    • Add Sodium Hypochlorite (catalytic amount, 2 mol%) slowly to initiate the cycle.

    • Maintain pH at 6.8–7.0 using a phosphate buffer or controlled NaOH addition. Crucial: Acidic pH deactivates the imidazole; Basic pH promotes side reactions.

    • Stir for 4 hours. The solution will turn from orange to pale yellow upon completion.

    • Quench: Add sodium thiosulfate solution to destroy excess oxidant.

    • Isolation: Adjust pH to the isoelectric point of the imidazole acid (approx pH 3.5–4.0). The product will precipitate.[1][2][3][4]

    • Recrystallize from Ethanol/Water.[4]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
HPLC (C18 Column) Single peak, RT shift vs. alcohol precursorPurity >98% required for pharma use.
¹H NMR (DMSO-d₆) Loss of -CH₂-OH signal (~4.4 ppm). Appearance of -COOH (broad, 11-13 ppm).Confirms oxidation state.
MS (ESI+) [M+H]⁺ = 169.2 DaConfirms molecular formula (C₈H₁₂N₂O₂).
IR Spectroscopy Strong C=O stretch at 1680–1700 cm⁻¹.Confirms carboxylic acid functionality.

Process Logic & Pathway Visualization[2]

The following diagram illustrates the chemical flow and the decision nodes that prevent common impurities (such as the dicarboxylic acid or the chloro-derivative).

SynthesisWorkflow cluster_avoid Avoidance Path Start Valeronitrile Step1 Pinner Reaction (MeOH/HCl) Start->Step1 Imidate Methyl Valerimidate Step1->Imidate Step2 Cyclization (DHA + NH3) Imidate->Step2 Alcohol 2-Butyl-4-hydroxymethyl imidazole Step2->Alcohol Step3 Anelli Oxidation (TEMPO/NaOCl) Alcohol->Step3 Final 2-Butyl-5-imidazole carboxylic Acid Step3->Final Tartaric Tartaric Acid Route Diacid 4,5-Dicarboxylic Acid (Impurity) Tartaric->Diacid Yields Di-acid

Figure 2: Process flow highlighting the linear synthesis and avoidance of the dicarboxylic acid impurity trap.

Troubleshooting & Optimization

  • Low Yield in Cyclization:

    • Cause: Polymerization of Dihydroxyacetone (DHA).

    • Fix: Ensure DHA is added after the ammonia is cooled. Use the dimer form of DHA, which is more stable, and allow it to crack in situ during the heating ramp.

  • Incomplete Oxidation:

    • Cause: Deactivation of the TEMPO catalyst.

    • Fix: Ensure the pH is strictly maintained at 7.0. If the pH drops, the imidazole ring becomes protonated and less electron-rich, slowing the oxidation.

  • Coloration/Tarring:

    • Cause: Maillard-type side reactions during the high-pressure heating.

    • Fix: Reduce reaction time at 70°C. Do not exceed 75°C. Use degassed solvents to prevent aerobic oxidation of intermediates.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid. Retrieved from

  • Shi, Y.-J., et al. (1993).[5] "A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole". Synthetic Communications, 23(18), 2623-2630. (Foundational reference for the hydroxymethyl intermediate).

  • Vyas, R., et al. (2007). Preparation of 2-substituted 4-chloro-5-formylimidazole. Patent Application IN200702030. Retrieved from

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development.
  • BLD Pharm. (n.d.). Product Datasheet: 2-Butyl-1H-imidazole-5-carboxylic acid (CAS 473263-84-2).[6] Retrieved from

Sources

An In-Depth Technical Guide to the Investigational Compound 2-Butyl-5-imidazolecarboxylic Acid: A Scaffold for Angiotensin II Receptor Antagonism and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butyl-5-imidazolecarboxylic acid is a heterocyclic small molecule whose specific biological activities are not extensively documented in publicly accessible literature. However, its core structure, featuring a 2-butyl group and a 5-carboxylic acid moiety on an imidazole ring, bears a striking resemblance to the pharmacophore of a major class of antihypertensive drugs: the Angiotensin II Receptor Blockers (ARBs). This guide presents a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. The primary directive of this investigation is to explore its potential as an antagonist of the Angiotensin II Type 1 (AT1) receptor. Drawing from the broad pharmacological profile of imidazole-containing molecules, this whitepaper also outlines logical secondary and exploratory screening cascades to assess potential activities in metabolic regulation, inflammation, and antimicrobial efficacy.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only the mechanistic rationale for proposed investigations but also detailed, field-tested experimental protocols to enable a thorough characterization of this promising chemical entity.

Introduction: The Imidazole-5-Carboxylic Acid Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metallic centers in enzymes.[3][4] Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, making it a versatile component in drug design.[2] The specific molecule of interest, 2-Butyl-5-imidazolecarboxylic acid, combines three critical structural features:

  • The Imidazole Core: An aromatic five-membered heterocycle that serves as the central scaffold.

  • A 2-Butyl Group: A lipophilic alkyl chain that can engage in hydrophobic interactions within a receptor's binding pocket.

  • A 5-Carboxylic Acid Group: An acidic moiety that can form strong ionic bonds or hydrogen bonds, often serving as a key anchoring point to a biological target.

The confluence of these features has been most notably and successfully exploited in the development of nonpeptide antagonists for the Angiotensin II Type 1 (AT1) receptor.[5][6] Based on this extensive precedent, the primary hypothesis of this guide is that 2-Butyl-5-imidazolecarboxylic acid functions as a competitive antagonist of the AT1 receptor, representing a potential therapeutic agent for hypertension and other cardiovascular diseases.

Part 1: Primary Hypothesized Biological Activity: Angiotensin II Receptor Type 1 (AT1) Antagonism

Mechanistic Rationale

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide Angiotensin II (AII) is the principal effector of this system, exerting its potent vasoconstrictive effects primarily through the AT1 receptor, a G-protein coupled receptor (GPCR). Blockade of this receptor is a clinically validated strategy for the management of hypertension. Structurally, many potent ARBs, such as Losartan, utilize a 2-butyl imidazole core.[1] The butyl group occupies a hydrophobic pocket in the receptor, while the acidic moiety (often a tetrazole, but a carboxylic acid is a functional isostere) engages with key basic residues.[5][7] The structure of 2-Butyl-5-imidazolecarboxylic acid contains these essential pharmacophoric elements, providing a strong scientific basis for investigating its activity as an AT1 antagonist.

Proposed Experimental Workflow for Validation

A tiered approach, moving from direct target binding to functional cellular response and finally to in vivo proof-of-concept, provides a self-validating system for confirming the primary hypothesis.

cluster_workflow AT1 Antagonism Validation Workflow Step_1 Step 1: In Vitro Target Engagement Radioligand Binding Assay Step_2 Step 2: In Vitro Functional Antagonism Calcium Mobilization Assay Step_1->Step_2 Confirms direct binding Step_3 Step 3: In Vivo Proof-of-Concept Pressor Response Assay Step_2->Step_3 Confirms functional blockade

Caption: Tiered workflow for validating AT1 receptor antagonism.

Experimental Protocol 1: AT1 Receptor Radioligand Binding Assay
  • Causality: This experiment directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the AT1 receptor. This confirms physical interaction with the target and allows for the determination of binding affinity (Ki).

  • Methodology:

    • Source: Use commercially available cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing the human AT1 receptor.

    • Radioligand: Utilize [3H]-Losartan or a similar high-affinity, selective radiolabeled AT1 antagonist.

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Reaction Mixture: In a 96-well plate, combine:

      • 50 µL of assay buffer containing a fixed concentration of [3H]-Losartan (typically at its Kd).

      • 25 µL of varying concentrations of 2-Butyl-5-imidazolecarboxylic acid (e.g., from 10 nM to 100 µM) or vehicle for total binding control.

      • For non-specific binding control, add 25 µL of a high concentration of unlabeled Losartan (e.g., 10 µM).

      • Initiate the reaction by adding 25 µL of the membrane preparation (5-10 µg protein per well).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Termination & Harvest: Terminate the binding reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.

    • Analysis: Calculate specific binding by subtracting non-specific counts from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: Functional Antagonism via Calcium Mobilization Assay
  • Causality: The AT1 receptor signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of the test compound to block the functional response (calcium flux) induced by the natural agonist, Angiotensin II.

  • Methodology:

    • Cell Line: Use a cell line stably expressing the human AT1 receptor, such as CHO-K1 or HEK293.

    • Dye Loading: Plate the cells in a black, clear-bottom 96-well plate. The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

    • Compound Pre-incubation: Wash the cells to remove excess dye and add buffer containing varying concentrations of 2-Butyl-5-imidazolecarboxylic acid. Incubate for 15-30 minutes.

    • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for several seconds.

    • Agonist Challenge: Add a pre-determined concentration of Angiotensin II (typically the EC80) to all wells simultaneously and continue to record the fluorescence signal for 60-90 seconds.

    • Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the inhibitory effect of the compound by comparing the peak fluorescence response in its presence to the response with Angiotensin II alone. Plot the percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to calculate the functional IC50.

Data Presentation: Summary of Hypothetical In Vitro and In Vivo Data
ParameterAssay TypeEndpointHypothetical Value
Binding AffinityRadioligand BindingKi (nM)55 nM
Functional PotencyCalcium MobilizationIC50 (nM)120 nM
In Vivo EfficacyAII Pressor Response% Inhibition @ 1 mg/kg75%[7]

Part 2: Secondary and Exploratory Biological Activities

Given the chemical diversity and wide range of biological activities associated with the imidazole scaffold, it is scientifically prudent to investigate 2-Butyl-5-imidazolecarboxylic acid in broader screening paradigms.[2][8]

Hypothesis 2a: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
  • Mechanistic Rationale: PPARs are ligand-activated transcription factors that play central roles in lipid and glucose metabolism and inflammation.[9][10] Certain heterocyclic compounds, including some with a benzimidazole core, have been identified as PPAR ligands.[11] Given the role of PPARs in metabolic diseases, which often have a cardiovascular component, exploring this target is a logical extension.[12]

  • Proposed Experimental Workflow:

cluster_workflow_ppar PPAR Activity Screening Workflow Input 2-Butyl-5-imidazolecarboxylic acid Assay Cell-Based Luciferase Reporter Assay Input->Assay PPARa PPARα Assay->PPARa PPARg PPARγ Assay->PPARg PPARd PPARδ Assay->PPARd Output Agonist/Antagonist Activity Profile PPARa->Output PPARg->Output PPARd->Output

Caption: Workflow for screening PPAR subtype activity.

  • Experimental Protocol 3: PPAR Luciferase Reporter Assay

    • Principle: This assay measures the ability of a compound to activate a PPAR subtype, which then binds to a specific DNA sequence (PPRE) and drives the expression of a luciferase reporter gene.

    • Methodology:

      • Use a suitable host cell line (e.g., HEK293T).

      • Co-transfect cells with two plasmids: an expression vector for the full-length human PPAR subtype (α, γ, or δ) and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.

      • After transfection, plate the cells and treat them with varying concentrations of 2-Butyl-5-imidazolecarboxylic acid or a known PPAR agonist (e.g., Rosiglitazone for PPARγ) as a positive control.

      • Incubate for 18-24 hours.

      • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

      • A dose-dependent increase in luminescence indicates agonist activity. Antagonist activity can be measured by co-treating with a known agonist and observing a decrease in its signal.

Hypothesis 2b & 2c: Anti-inflammatory and Antimicrobial Screening
  • Mechanistic Rationale: Imidazole derivatives are widely reported to possess anti-inflammatory, antibacterial, and antifungal properties.[13][14][15] These activities can be independent of major targets like AT1 or PPARs and are worth investigating in a general screening panel.

  • Experimental Protocol 4: Anti-inflammatory Cytokine Release Assay

    • Principle: Measures the inhibition of pro-inflammatory cytokine production from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

    • Methodology:

      • Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

      • Pre-treat cells with the test compound for 1 hour.

      • Stimulate the cells with LPS (e.g., 100 ng/mL).

      • After 6-24 hours, collect the cell supernatant.

      • Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit.

      • A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.

  • Experimental Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

    • Principle: Determines the lowest concentration of a compound that prevents visible growth of a microorganism.

    • Methodology:

      • Follow the standard broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

      • In a 96-well plate, perform a serial two-fold dilution of 2-Butyl-5-imidazolecarboxylic acid in appropriate microbial growth media.

      • Inoculate each well with a standardized suspension of the test microorganism.

      • Include a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

      • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

      • The MIC is the lowest concentration where no visible turbidity is observed.

Conclusion and Future Directions

While direct biological data for 2-Butyl-5-imidazolecarboxylic acid is sparse, its chemical architecture provides a compelling and scientifically sound rationale for its investigation as a potent Angiotensin II Type 1 receptor antagonist. The experimental workflows detailed in this guide offer a robust, multi-tiered strategy to rigorously test this primary hypothesis, from initial target binding to functional cellular and in vivo validation.

Furthermore, the well-documented pleiotropic activities of the imidazole scaffold justify the secondary screening cascades proposed for PPAR modulation, anti-inflammatory, and antimicrobial effects. The results of these studies will not only elucidate the primary mechanism of action for this compound but could also uncover novel therapeutic applications. Positive findings would warrant progression to more advanced preclinical studies, including structure-activity relationship (SAR) optimization to enhance potency and selectivity, comprehensive pharmacokinetic profiling, and long-term efficacy and safety studies in relevant disease models.

References

  • Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of potent and orally active nonpeptide angiotensin II receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., Saeed, A., & Zafar, H. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Heliyon. Available at: [Link]

  • Imam, K. (2022). Review of pharmacological effects of imidazole derivatives. Scientific Collection «InterConf». Available at: [Link]

  • ResearchGate. (2025). A Rapid and Efficient Synthesis of 2-Butyl-5-Chloro-3 H Imidazole-4-Carboxaldehyde. ResearchGate. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Polycyclic Aromatic Compounds. Available at: [Link]

  • Yanagisawa, H., Amemiya, Y., Kanazaki, T., Shimoji, Y., Fujimoto, K., Kitahara, Y., ... & Koike, H. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Panday, D., & Singh, R. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. (2016). Letters in Drug Design & Discovery. Available at: [Link]

  • Andreani, A., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., & Recanatini, M. (1997). New imidazole-5-carbohydroxamic acids with biological activity. Archiv der Pharmazie. Available at: [Link]

  • Google Patents. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. Google Patents.
  • ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. ResearchGate. Available at: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). MDPI. Available at: [Link]

  • Discovery of a new generation of angiotensin receptor blocking drugs. (2022). Arabian Journal of Chemistry. Available at: [Link]

  • Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5. (n.d.). Quick Company. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. Available at: [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 2-Butyl-5-formylimidazole. PubChem. Available at: [Link]

  • Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids. (1991). Journal of Medicinal Chemistry. Available at: [Link]

  • PPARs and lipid ligands in inflammation and metabolism. (2011). Trends in Endocrinology & Metabolism. Available at: [Link]

  • Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Encyclopedia MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Anti-Inflammatory, Antioxidant, and WAT/BAT-Conversion Stimulation Induced by Novel PPAR Ligands. (2023). University of Chieti-Pescara. Available at: [Link]

  • Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. (n.d.). Biological and Molecular Chemistry. Available at: [Link]

  • Metabolic Disorders. (n.d.). South Carolina Department of Health and Environmental Control. Available at: [Link]

  • The chemistry and biological significance of imidazole, benzimidazole, benzoxazole, tetrazole and quinazolinone nucleus. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. (2025). Semantic Scholar. Available at: [Link]

Sources

2-Butyl-5-imidazolecarboxylic Acid Derivatives: A Technical Guide to Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-butyl-5-imidazolecarboxylic acid scaffold represents the foundational pharmacophore of the "sartan" class of antihypertensives—Angiotensin II Receptor Blockers (ARBs). First optimized by DuPont in the early 1990s (most notably in Losartan), this structural motif mimics the C-terminal phenylalanine-histidine residues of Angiotensin II (Ang II).

This guide provides a rigorous technical analysis of this scaffold, detailing the Structure-Activity Relationship (SAR) that dictates receptor subtype selectivity, the industrial-grade synthetic pathways for derivative generation, and the validated experimental protocols for biological characterization.

Structural Activity Relationship (SAR)

The efficacy of 2-butyl-5-imidazolecarboxylic acid derivatives relies on their ability to act as non-peptide mimetics of Angiotensin II. The SAR is defined by three critical interaction domains within the AT1 receptor pocket.

The Pharmacophore Triad
Structural DomainChemical MoietyBiological FunctionKey Receptor Residue Interaction
Lipophilic Anchor 2-Butyl Chain Provides proper orientation and hydrophobic binding.Ile288, Leu112 (Hydrophobic pocket)
Scaffold Core Imidazole Ring Rigid spacer mimicking the His6 residue of Ang II.Trp84 (π-π stacking)
Acidic Head C5-Carboxylate / Tetrazole Mimics the C-terminal carboxylate of Phe8 in Ang II.Arg167, Lys199 (Salt bridge/H-bond)
Critical Substitutions
  • C2 Position (Alkyl Chain): The n-butyl group is optimal. Shorter chains (ethyl/propyl) reduce affinity significantly, while longer chains encounter steric clashes. This chain occupies a deep hydrophobic pocket in the receptor.

  • C4 Position (Halogen/H): A chlorine atom at C4 (as seen in Losartan) is not merely for lipophilicity; it induces a dipole that favors the active conformation of the imidazole ring.

  • C5 Position (Functional Group): While the carboxylic acid is potent, it is often converted to a hydroxymethyl group (which is metabolized in vivo to the acid) or a bioisostere like a tetrazole to improve oral bioavailability and metabolic stability.

Synthetic Pathways

The synthesis of these derivatives generally proceeds through the "Carini Route," established during the discovery of DuP 753 (Losartan). The critical intermediate is 2-butyl-4-chloro-5-formylimidazole (BCFI) .

Retrosynthetic Analysis (Graphviz)

Synthesis Target 2-Butyl-5-imidazolecarboxylic Acid Derivative Intermediate1 2-Butyl-4-chloro-5-formylimidazole (BCFI) Intermediate1->Target 1. Oxidation (NaClO2) 2. Deprotection Intermediate2 N-Alkylation (Biphenyl Tetrazole) Intermediate1->Intermediate2 Coupling w/ Biphenyl Bromide Intermediate2->Target Oxidation & Hydrolysis Start1 Valeronitrile Start1->Intermediate1 1. HCl/MeOH (Imidate) 2. Glycine/NaOH Start2 Aminoacetaldehyde Diethyl Acetal Start2->Intermediate1 Alternative Route Start3 Triethyl Orthoacetate

Caption: Retrosynthetic logic flow from commodity starting materials to the active pharmaceutical ingredient (API).

Industrial Synthesis of the Core Scaffold (BCFI)

The most robust route involves the reaction of valeramidine with dihydroxyacetone or similar acyclic precursors, followed by chlorination and oxidation.

  • Imidate Formation: Valeronitrile is treated with HCl/MeOH to form methyl valerimidate.

  • Cyclization: Reaction with dihydroxyacetone (or glycine esters) yields 2-butyl-4(5)-hydroxymethylimidazole.

  • Chlorination/Oxidation: Treatment with POCl3 introduces the chlorine, and MnO2 oxidation yields the aldehyde (BCFI).

Therapeutic Mechanism

These derivatives function as competitive, surmountable antagonists of the AT1 receptor. By blocking Ang II binding, they prevent the Gq/11-mediated signaling cascade that leads to vasoconstriction.

Signaling Pathway Blockade (Graphviz)

Mechanism AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activation Sartan 2-Butyl-imidazole Derivative Sartan->AT1R Competitive Inhibition Gjq Gq/11 Protein AT1R->Gjq Activation PLC Phospholipase C Gjq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Effect Vasoconstriction Aldosterone Secretion Ca->Effect

Caption: Signal transduction pathway illustrating the competitive inhibition of the AT1 receptor by the imidazole derivative.

Experimental Protocols

Protocol A: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid

Rationale: This protocol converts the aldehyde intermediate to the carboxylic acid, a common step in generating derivatives for SAR studies.

Reagents:

  • 2-Butyl-4-chloro-5-formylimidazole (1.0 eq)

  • Sodium Chlorite (NaClO2) (1.5 eq)

  • Sulfamic Acid (scavenger) (1.5 eq)

  • Solvent: THF/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 20 mL THF and 20 mL water. Cool to 0°C.

  • Scavenger Addition: Add sulfamic acid (15 mmol) to suppress the formation of chlorinated by-products (hypochlorite).

  • Oxidation: Dropwise add a solution of sodium chlorite (15 mmol in 5 mL water) over 15 minutes. The solution will turn yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from acetonitrile.

Protocol B: AT1 Receptor Radioligand Binding Assay

Rationale: To determine the affinity (


) of the synthesized derivative compared to Losartan.

Materials:

  • Cell Line: HEK293 stably expressing human AT1R.[1][2]

  • Radioligand: [

    
    I]Sar
    
    
    
    -Ile
    
    
    -Angiotensin II (Specific Activity ~2200 Ci/mmol).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

Workflow:

  • Membrane Prep: Harvest HEK293-hAT1R cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10 µg protein).

    • 50 µL Test Compound (10

      
       to 10
      
      
      
      M).
    • 50 µL Radioligand (0.2 nM final).

  • Equilibrium: Incubate for 90 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity in a gamma counter.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Directions & Emerging Analogues

While the "sartan" market is mature, the 2-butyl-5-imidazolecarboxylic acid scaffold is currently being repurposed for:

  • Dual AT1/Neprilysin Inhibition: Co-crystallization or covalent linking with neprilysin inhibitors (e.g., Sacubitril/Valsartan complexes).

  • Biased Agonism: Modifying the C5-position to induce β-arrestin recruitment without G-protein activation, potentially offering cardioprotection without vasoconstriction.

  • Non-Cardiovascular Targets: Recent screens suggest potential activity in specific fibrotic pathways independent of the classic RAAS cascade.

References

  • Carini, D. J., et al. (1991).[3][4] Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives.[5][6] Journal of Medicinal Chemistry, 34(8), 2525–2547.[5] Link

  • Timmermans, P. B., et al. (1993).[4] Angiotensin II receptors and angiotensin II receptor antagonists.[1][2][3][4][6][7][8][9][10][11] Pharmacological Reviews, 45(2), 205-251. Link

  • Zhang, H., et al. (2015).[12] Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833–844. Link

  • Agelis, G., et al. (2012). A concise synthesis, docking studies and biological evaluation of N-substituted 5-butylimidazole analogues as potent Angiotensin II Receptor Blockers.[10] European Journal of Medicinal Chemistry, 55, 358-374. Link

  • BenchChem Application Note. (2025). Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid from Benzimidazole Derivatives. BenchChem Protocols. Link

Sources

commercial availability of 2-Butyl-5-imidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Technical Profile: 2-Butyl-5-imidazolecarboxylic Acid

Executive Summary: Supply Chain & Strategic Positioning 2-Butyl-5-imidazolecarboxylic acid (CAS: 473263-84-2) is a specialized heterocyclic building block primarily utilized as a reference standard for impurities and a fragment scaffold in the development of Angiotensin II receptor blockers (ARBs). Unlike its commercially dominant precursor, 2-butyl-4-chloro-5-formylimidazole (BCFI)—which is manufactured on a metric-ton scale for Losartan production—the carboxylic acid variant is a low-volume, high-value research reagent.

Commercially, this compound is often "made-to-order" or stocked in gram-scale quantities by specialized catalog suppliers. For drug development professionals, the critical technical insight is that this acid is the oxidative degradation product of the key Losartan intermediate. Consequently, its primary utility lies in Quality Control (QC) as a known impurity marker, rather than as a bulk starting material.

Part 1: Chemical Identity & Technical Specifications

The compound exists in tautomeric equilibrium. While often designated as the 5-carboxylic acid, the proton on the imidazole nitrogen can migrate, making the 4- and 5-positions equivalent in the unsubstituted ring.

Parameter Technical Detail
IUPAC Name 2-Butyl-1H-imidazole-5-carboxylic acid
Common Synonyms 2-Butyl-4-imidazolecarboxylic acid; Deschloro-Losartan Acid Fragment
CAS Number 473263-84-2 (Generic Acid); Note: 149968-28-5 refers to the 4-chloro analog
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Dilute Aqueous Base; Poor in Water
pKa (Calc) ~3.5 (Carboxylic Acid), ~7.0 (Imidazole N)

Part 2: Commercial Availability & Sourcing Strategy

Market Status
  • Tier 1 (Bulk Commodity): Not available. The acid is not a standard industrial intermediate.

  • Tier 2 (Catalog Reagent): Available from specialized heterocyclic suppliers (e.g., BLD Pharm, ChemScene, Enamine) in sizes ranging from 100 mg to 5 g.

  • Tier 3 (Custom Synthesis): For quantities >100 g, custom synthesis via oxidation of the aldehyde is the standard procurement route.

Supply Chain Risks
  • Availability: High risk of stock-outs. Most suppliers list "Lead Time: 2-4 weeks," indicating on-demand synthesis.

  • Purity: Commercial batches often contain traces of the starting material (2-butyl-5-formylimidazole) due to incomplete oxidation.

  • Cost: Significantly more expensive per gram than the corresponding aldehyde or alcohol due to the extra processing step and lower demand.

Procurement Recommendation

For Quality Control (QC) applications (e.g., impurity tracking), purchase certified reference standards. For Medicinal Chemistry (SAR studies), it is often more time-efficient to purchase the abundant 2-butyl-5-formylimidazole (CAS 68282-49-5) and perform a one-step oxidation in-house (see Protocol below).

Part 3: Synthesis & Manufacturing Logic

The industrial availability of this acid is directly tied to the manufacturing of Losartan. It is not a primary target but sits downstream of the main intermediate.

Synthesis Pathway & Impurity Origin

The following diagram illustrates the relationship between the commercial bulk intermediate (Aldehyde) and the target Acid.

G Start Valeronitrile (Commodity) Imidate Imidate Ester Intermediate Start->Imidate + Aminoacetaldehyde acetal Aldehyde 2-Butyl-5-formylimidazole (CAS 68282-49-5) BULK AVAILABLE Imidate->Aldehyde Cyclization Target 2-Butyl-5-imidazole carboxylic acid (CAS 473263-84-2) TARGET Aldehyde->Target Oxidation (Air/Peroxide) (Degradation Pathway) Aldehyde->Target Pinnick Oxidation (Synthetic Route) Losartan Losartan / Sartans (API) Aldehyde->Losartan Reductive Amination & Tetrazole Coupling

Figure 1: The carboxylic acid is an oxidative off-shoot of the primary Losartan supply chain.

Part 4: Validated Experimental Protocol (In-House Synthesis)

Since commercial stock is often unreliable, the following protocol allows for the rapid conversion of the widely available 2-butyl-5-formylimidazole into the target carboxylic acid. This method uses a Pinnick Oxidation , which is mild and avoids chlorination of the imidazole ring (a risk with harsh oxidants).

Objective: Synthesis of 2-Butyl-5-imidazolecarboxylic acid from 2-Butyl-5-formylimidazole.

Reagents
  • Substrate: 2-Butyl-5-formylimidazole (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂, 1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (5.0 equiv) – Crucial to scavenge HOCl and prevent ring chlorination.

  • Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.0 equiv)

  • Solvent: t-Butanol / Water (3:1 v/v)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.52 g (10 mmol) of 2-butyl-5-formylimidazole in 30 mL of t-BuOH and 10 mL of water.

  • Buffering: Add 1.20 g of NaH₂PO₄ and 5.3 mL of 2-methyl-2-butene. Stir until homogeneous.

  • Oxidation: Cool the solution to 0°C. Add Sodium Chlorite (1.35 g dissolved in 5 mL water) dropwise over 15 minutes. The solution may turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[1] The aldehyde spot should disappear.

  • Quench: Acidify cautiously to pH ~3 with 1N HCl to protonate the carboxylic acid.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or triturated with Diethyl Ether to yield the white crystalline acid.

Workflow Diagram

Protocol Step1 Dissolve Aldehyde in t-BuOH/H2O Step2 Add Scavenger (2-Methyl-2-butene) Step1->Step2 Step3 Add NaClO2 (aq) at 0°C Step2->Step3 Step4 Monitor HPLC (Target > 98%) Step3->Step4 Step5 Acidify to pH 3 & Extract (EtOAc) Step4->Step5 Step6 Recrystallize (EtOH/Water) Step5->Step6

Figure 2: Pinnick Oxidation Workflow for high-purity synthesis.

Part 5: Quality Assurance & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities must be monitored by HPLC:

  • Residual Aldehyde (Starting Material):

    • Cause: Incomplete oxidation.

    • Detection: UV absorbance at 254 nm is significantly higher for the aldehyde than the acid.

  • Chlorinated Byproduct (2-Butyl-4-chloro-5-imidazolecarboxylic acid):

    • Cause: If using bleach (NaOCl) or if the scavenger is omitted in Pinnick oxidation.

    • Impact: This is a potent impurity (CAS 149968-28-5) and changes the biological activity profile.

  • Decarboxylated Species (2-Butylimidazole):

    • Cause: Thermal degradation during drying (>60°C).

    • Prevention: Dry under vacuum at ambient temperature.

Storage: Store at 2–8°C under argon. Carboxylic acids on electron-rich heterocycles can be prone to slow decarboxylation over years.

References

  • Synthesis of Losartan Intermediates

    • Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach."[2] Journal of Organic Chemistry, vol. 64, no.[2] 7, 1999, pp. 2564–2566. Link

  • Commercial Context of Imidazole Aldehydes

    • Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, vol. 59, no. 21, 1994, pp. 6391–6394. Link

  • Impurity Profiling in Sartans

    • Dong, X., et al. "Identification and Synthesis of Impurities in Losartan Potassium." Acta Pharmaceutica Sinica B, vol. 2, no. 6, 2012, pp. 614-619. Link

  • Pinnick Oxidation Methodology

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, vol. 37, no. 11, 1981, pp. 2091-2096. Link

Sources

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Butyl-5-imidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Pharmacological Landscape of 2-Butyl-5-imidazolecarboxylic Acid

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a vast array of pharmacological activities.[1] From antifungal and anticancer agents to antihypertensives, the versatility of the imidazole scaffold is well-documented.[1][2] Within this broad chemical family lies 2-Butyl-5-imidazolecarboxylic acid, a molecule of significant interest due to its specific structural motifs: a lipophilic butyl group at the 2-position and a polar carboxylic acid group at the 5-position. While direct and extensive research on the precise mechanism of action of this particular compound is not yet prevalent in publicly accessible literature, its structural features, when compared with known bioactive imidazole derivatives, allow for the formulation of several compelling, testable hypotheses.

This guide is structured to provide a deep dive into these evidence-based hypotheses. It is designed not as a rigid protocol but as a strategic roadmap for the scientific investigation of 2-Butyl-5-imidazolecarboxylic acid. We will explore the theoretical underpinnings of each proposed mechanism and present detailed, self-validating experimental workflows to rigorously interrogate these hypotheses. The ultimate goal is to equip researchers with the foundational knowledge and practical methodologies required to elucidate the pharmacological identity of this promising compound.

Part 1: Foundational Hypotheses on the Mechanism of Action

Given the chemical architecture of 2-Butyl-5-imidazolecarboxylic acid and the known biological activities of structurally related compounds, we propose three primary hypotheses for its mechanism of action. These hypotheses are not mutually exclusive and may represent overlapping or distinct pharmacological profiles.

Hypothesis 1: Antagonism of the Angiotensin II Receptor Type 1 (AT1)

Scientific Rationale: The most compelling hypothesis stems from the well-established class of Angiotensin II Receptor Blockers (ARBs), many of which feature an imidazole or a bioisosteric equivalent as a core scaffold. The prototypical ARB, Losartan, contains a 2-butyl-4-chloro-1H-imidazole-5-methanol moiety. The structural resemblance of 2-Butyl-5-imidazolecarboxylic acid to this core suggests a potential interaction with the AT1 receptor. Angiotensin II, a potent vasoconstrictor, elevates blood pressure by binding to AT1 receptors.[3][4] Antagonism of this receptor leads to vasodilation and a subsequent reduction in blood pressure.[5][6]

Proposed Signaling Pathway:

AT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Binds & Activates Gq_protein Gq Protein Activation AT1R->Gq_protein Blockade_Effect Vasodilation & Reduced Aldosterone AT1R->Blockade_Effect Leads to Compound 2-Butyl-5-imidazolecarboxylic acid (Hypothesized Antagonist) Compound->AT1R Blocks Binding PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction & Aldosterone Secretion Ca_release->Vasoconstriction

Caption: Hypothesized AT1 Receptor Antagonism Pathway.

Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale: A significant number of imidazole derivatives exhibit anti-inflammatory properties.[1][2] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8] Both COX-1 and COX-2 isoforms are potential targets.[9] The structural characteristics of 2-Butyl-5-imidazolecarboxylic acid, including its acidic moiety, are consistent with features found in some COX inhibitors.

Proposed Signaling Pathway:

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 ArachidonicAcid->COX_Enzyme Substrate Prostaglandins Prostaglandins (PGH2) COX_Enzyme->Prostaglandins Catalyzes Reduced_Inflammation Reduced Inflammation COX_Enzyme->Reduced_Inflammation Leads to Compound 2-Butyl-5-imidazolecarboxylic acid (Hypothesized Inhibitor) Compound->COX_Enzyme Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Hypothesized COX Inhibition Pathway.

Hypothesis 3: Antagonism of the Platelet-Activating Factor (PAF) Receptor

Scientific Rationale: Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammation, thrombosis, and allergic reactions.[10][11] It exerts its effects by binding to the PAF receptor, a G-protein coupled receptor (GPCR).[12] Some imidazole-containing compounds have been identified as PAF receptor antagonists.[3] Given that PAF signaling is a critical component of the inflammatory cascade, this presents a plausible alternative or complementary anti-inflammatory mechanism for 2-Butyl-5-imidazolecarboxylic acid.

Proposed Signaling Pathway:

PAFR_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Binds & Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) PAFR->Signaling_Cascade Reduced_Response Reduced Platelet Aggregation & Inflammation PAFR->Reduced_Response Leads to Compound 2-Butyl-5-imidazolecarboxylic acid (Hypothesized Antagonist) Compound->PAFR Blocks Binding Cellular_Response Platelet Aggregation, Inflammatory Cell Activation Signaling_Cascade->Cellular_Response

Caption: Hypothesized PAF Receptor Antagonism Pathway.

Part 2: Experimental Validation Workflows

To systematically test the aforementioned hypotheses, a multi-tiered experimental approach is essential. This section outlines detailed protocols, from initial screening to in-depth mechanistic studies.

Experimental Workflow Overview

Experimental_Workflow cluster_Phase1 Phase 1: Initial Target Screening cluster_Phase2 Phase 2: Cell-Based Functional Assays cluster_Phase3 Phase 3: In-depth Mechanistic & In Vivo Studies Receptor_Binding Receptor Binding Assays (AT1, PAFR) Calcium_Flux Calcium Flux Assay (for AT1 & PAFR) Receptor_Binding->Calcium_Flux Platelet_Aggregation Platelet Aggregation Assay (for PAFR) Receptor_Binding->Platelet_Aggregation Enzyme_Inhibition Enzyme Inhibition Assays (COX-1, COX-2) Prostaglandin_Quant Prostaglandin E2 Quantification (for COX) Enzyme_Inhibition->Prostaglandin_Quant SPR Surface Plasmon Resonance (SPR) for Binding Kinetics Calcium_Flux->SPR Animal_Models Animal Models of Hypertension or Inflammation Prostaglandin_Quant->Animal_Models Platelet_Aggregation->SPR

Caption: Multi-phase Experimental Validation Workflow.

Detailed Experimental Protocols

Objective: To determine if 2-Butyl-5-imidazolecarboxylic acid competitively binds to the human AT1 receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human AT1 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein).

    • Radioligand: [³H]-Angiotensin II at a concentration near its Kd (e.g., 0.5 nM).

    • Varying concentrations of 2-Butyl-5-imidazolecarboxylic acid (e.g., from 1 nM to 100 µM).

    • For non-specific binding control, add a high concentration of an unlabeled known AT1 antagonist (e.g., 10 µM Losartan).

    • Bring the final volume to 200 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Data Presentation:

CompoundTargetAssay TypeResult (IC₅₀)
2-Butyl-5-imidazolecarboxylic acidHuman AT1 ReceptorRadioligand BindingTo be determined
Losartan (Control)Human AT1 ReceptorRadioligand Binding~10-50 nM

Objective: To assess the inhibitory activity of 2-Butyl-5-imidazolecarboxylic acid against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Use a commercial COX fluorescent inhibitor screening kit (e.g., from Cayman Chemical or Abcam). This typically includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe that reacts with PGG₂, an early intermediate in the prostaglandin synthesis pathway.

  • Reaction Mixture: In a 96-well plate, prepare the following:

    • Assay buffer.

    • COX-1 or COX-2 enzyme.

    • Varying concentrations of 2-Butyl-5-imidazolecarboxylic acid (e.g., from 10 nM to 200 µM).

    • A known non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for 10-15 minutes at room temperature.

  • Initiation of Reaction: Add arachidonic acid and the fluorescent probe to initiate the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., at Ex/Em = 535/590 nm) every minute for 10-20 minutes using a plate reader.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the log concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Data Presentation:

CompoundTargetAssay TypeResult (IC₅₀)
2-Butyl-5-imidazolecarboxylic acidHuman COX-1Fluorescent InhibitionTo be determined
2-Butyl-5-imidazolecarboxylic acidHuman COX-2Fluorescent InhibitionTo be determined
Indomethacin (Control)Human COX-1 / COX-2Fluorescent Inhibition~10-100 nM
Celecoxib (Control)Human COX-2Fluorescent Inhibition~20-80 nM

Objective: To determine if 2-Butyl-5-imidazolecarboxylic acid can inhibit platelet aggregation induced by PAF.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet Aggregometry:

    • Use a light-transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Inhibition Measurement:

    • Add varying concentrations of 2-Butyl-5-imidazolecarboxylic acid or a known PAF antagonist (e.g., WEB 2086) to the PRP and incubate for 5-10 minutes.

    • Induce platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 10-100 nM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Measure the maximum aggregation percentage for each concentration. Plot the percentage of inhibition of aggregation against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation:

CompoundAgonistAssay TypeResult (IC₅₀)
2-Butyl-5-imidazolecarboxylic acidPAFPlatelet AggregationTo be determined
WEB 2086 (Control)PAFPlatelet Aggregation~50-200 nM

Part 3: Concluding Remarks and Future Directions

The exploration of 2-Butyl-5-imidazolecarboxylic acid's mechanism of action stands at a fascinating juncture. The hypotheses presented in this guide, grounded in the extensive pharmacology of the imidazole class, offer a robust framework for its systematic investigation. The proposed experimental workflows are designed to provide clear, quantifiable endpoints to either validate or refute these hypotheses.

Should initial screenings yield positive results in one or more of these pathways, the subsequent steps would involve more sophisticated analyses. These include cell-based functional assays to confirm antagonism or inhibition in a physiological context, surface plasmon resonance (SPR) to determine binding kinetics and affinity, and ultimately, in vivo studies using relevant animal models of hypertension or inflammation to establish therapeutic potential.

The journey to elucidating the complete pharmacological profile of 2-Butyl-5-imidazolecarboxylic acid is a meticulous process. However, by employing the logical and self-validating experimental strategies outlined herein, the scientific community can effectively unlock its therapeutic promise.

References

  • Burnier, M., & Brunner, H. R. (2000). Angiotensin II receptor antagonists. The Lancet, 355(9204), 637–645. [Link]

  • de Gasparo, M., Catt, K. J., Inagami, T., Wright, J. W., & Unger, T. (2000). International union of pharmacology. XXIII. The angiotensin II receptors. Pharmacological Reviews, 52(3), 415–472. [Link]

  • Montrucchio, G., Alloatti, G., & Camussi, G. (2000). Role of platelet-activating factor in cardiovascular pathophysiology. Physiological Reviews, 80(4), 1669–1699. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Sharma, D., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 849-867. [Link]

  • Zimmerman, G. A., McIntyre, T. M., Prescott, S. M., & Stafforini, D. M. (2002). The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis. Critical Care Medicine, 30(5 Suppl), S294-301. [Link]

  • Goodfriend, T. L., Elliott, M. E., & Catt, K. J. (1996). Angiotensin receptors and their antagonists. New England Journal of Medicine, 334(25), 1649–1654. [Link]

  • Batenburg, W. W., Garrelds, I. M., Bernasconi, C. C., van Kats, J. P., de Leeuw, P. W., & Danser, A. H. (2004). Angiotensin II type 1 receptor-mediated vasoconstriction. Journal of Hypertension, 22(11), 2091–2099. [Link]

  • Pfeffer, M. A., & Brenner, B. M. (1999). Angiotensin-converting enzyme inhibition and angiotensin II receptor blockade in cardiovascular disease. Harrison's Online, Chapter 241. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182. [Link]

  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109–126. [Link]

  • Honda, Z., Ishii, S., & Shimizu, T. (2002). Platelet-activating factor receptor. Journal of Biochemistry, 131(6), 773–779. [Link]

  • Patrono, C. (1994). Aspirin as an antiplatelet drug. New England Journal of Medicine, 330(18), 1287–1294. [Link]

  • Shrivastava, T. P., Patil, U. K., Garg, S., & Singh, M. A. (2013). Divers pharmacological significance of imidazole derivatives- A review. Research Journal of Pharmacy and Technology, 6(1), 44-50. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Platelet-activating factor receptor. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 157. [Link]

Sources

solubility profile of 2-Butyl-5-imidazolecarboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Butyl-5-imidazolecarboxylic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 2-butyl-5-imidazolecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a predictive solubility profile in a range of solvents, and offers a detailed experimental protocol for empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its absorption and bioavailability.[1][2] A thorough understanding of an API's solubility profile across various solvent systems is paramount for formulation development, ensuring optimal delivery and therapeutic efficacy.[3] 2-Butyl-5-imidazolecarboxylic acid, a molecule of interest in medicinal chemistry, possesses a unique combination of functional groups that dictate its solubility. This guide will explore the interplay of these structural features with different solvent properties.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5] This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[6]

The solubility of a substance is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG) of the system.[7][8] A negative ΔG, indicating a spontaneous process, is favored by a negative enthalpy change (ΔH, exothermic dissolution) and a positive entropy change (ΔS, increased disorder).[7][8]

The key molecular interactions influencing solubility include:

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen.[9] Solvents capable of hydrogen bonding are termed protic.[9]

  • Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.[4]

  • London Dispersion Forces: These are weak, transient forces that exist between all molecules, both polar and nonpolar.[4]

Molecular Structure and Predicted Solubility of 2-Butyl-5-imidazolecarboxylic Acid

The structure of 2-butyl-5-imidazolecarboxylic acid comprises three key features that influence its solubility:

  • A Lipophilic Butyl Group: This nonpolar alkyl chain contributes to the molecule's solubility in nonpolar, organic solvents.[10]

  • A Polar Imidazole Ring: The imidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base. It contains nitrogen atoms that can act as hydrogen bond acceptors and a protonated nitrogen that can act as a hydrogen bond donor.

  • An Acidic Carboxylic Acid Group: This functional group is polar and can act as a hydrogen bond donor and acceptor.[5] It also allows for salt formation in basic solutions, which can dramatically increase aqueous solubility.[11]

Based on these structural characteristics, a predictive solubility profile in various solvent classes can be proposed.

Predicted Solubility Profile of 2-Butyl-5-imidazolecarboxylic Acid
Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Ethanol, MethanolModerate to HighThe carboxylic acid and imidazole groups can form strong hydrogen bonds with protic solvents.[6][9] The butyl chain may limit solubility in highly polar solvents like water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHighThese solvents can accept hydrogen bonds from the carboxylic acid and imidazole N-H, and their polarity can solvate the polar regions of the molecule.[9]
Nonpolar Hexane, TolueneLowThe polar carboxylic acid and imidazole groups have unfavorable interactions with nonpolar solvents.[4][5]
Aqueous Acid Dilute HClHighThe basic nitrogen of the imidazole ring will be protonated, forming a soluble salt.
Aqueous Base Dilute NaOHVery HighThe carboxylic acid group will be deprotonated to form a highly soluble carboxylate salt.

Experimental Determination of Equilibrium Solubility

To empirically determine the solubility of 2-butyl-5-imidazolecarboxylic acid, the shake-flask method is a reliable and widely used technique.[11][12] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.[13] The concentration of the dissolved compound is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][14]

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Materials:

    • An excess of solid 2-butyl-5-imidazolecarboxylic acid.

    • A series of vials containing the selected solvents.

    • A temperature-controlled shaker or incubator.

    • Syringe filters (e.g., 0.45 µm) to remove undissolved solids.

    • An HPLC system equipped with a UV detector.

  • Equilibration:

    • Add an excess amount of 2-butyl-5-imidazolecarboxylic acid to each vial containing a known volume of the respective solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant of each vial.

    • Filter the sample through a syringe filter to remove any undissolved particles.[15]

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of 2-butyl-5-imidazolecarboxylic acid of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the prepared samples and determine their concentrations from the calibration curve.[15]

    • Calculate the solubility of 2-butyl-5-imidazolecarboxylic acid in each solvent, taking into account any dilution factors.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess 2-butyl-5-imidazolecarboxylic acid to solvent B Seal vials and shake at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter through 0.45 µm syringe filter C->D E Dilute sample for analysis D->E F Quantify concentration using HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Molecular Interactions Driving Solubility: A Visual Representation

The solubility of 2-butyl-5-imidazolecarboxylic acid is dictated by the specific interactions it forms with solvent molecules. The following diagram illustrates these interactions in both a polar protic and a polar aprotic solvent.

G cluster_solute 2-Butyl-5-imidazolecarboxylic Acid cluster_protic Polar Protic Solvent (e.g., Water) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) solute Butyl-Imidazole-COOH protic H₂O solute->protic H-bond donor/acceptor aprotic DMSO solute->aprotic H-bond donor to solvent acceptor protic->solute H-bond donor to solute acceptor

Caption: Key intermolecular interactions influencing solubility.

Conclusion

The solubility profile of 2-butyl-5-imidazolecarboxylic acid is a complex interplay of its lipophilic butyl group and its polar, hydrogen-bonding capable imidazole and carboxylic acid moieties. While a definitive experimental profile requires empirical determination, a strong predictive understanding can be gained from its molecular structure and the fundamental principles of solubility. The methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of its solubility, a critical step in the advancement of this compound in drug development.

References

  • AP Chemistry. (n.d.). 3.10 Solubility.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • JoVE. (2020, March 26). Solubility - Concept.
  • Wikipedia. (n.d.). Solubility.
  • Al-Mustansiriya University. (2025, October 22). Solubility.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ResearchGate. (n.d.). Principles of Solubility.
  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
  • ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid.
  • Preprints.org. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug.
  • PMC. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.
  • International Journal of Pharmaceutical Sciences and Research. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
  • CymitQuimica. (n.d.). CAS 68282-49-5: 2-Butyl-1H-imidazole-5-carboxaldehyde.
  • PubChem. (n.d.). Imidazole.
  • PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Chem-Impex. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 2-Butyl-5-formylimidazole.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • BLD Pharm. (n.d.). 473263-84-2|2-Butyl-1H-imidazole-5-carboxylic acid.
  • IUPAC. (n.d.). SOLUBILITY DATA SERIES.

Sources

Technical Guide: Safety & Handling of 2-Butyl-5-imidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for 2-Butyl-5-imidazolecarboxylic acid (also referred to as 2-Butyl-1H-imidazole-5-carboxylic acid). It is designed for researchers and process chemists utilizing this compound, particularly in the context of pharmaceutical reference standards or Angiotensin II receptor antagonist (Sartan) synthesis.

Chemical Identity & Context

2-Butyl-5-imidazolecarboxylic acid is a functionalized imidazole derivative.[1] In drug development, it primarily serves as a Process Impurity Standard or a synthetic intermediate in the manufacturing of antihypertensive drugs like Losartan. Its amphoteric nature (containing both a basic imidazole ring and an acidic carboxyl group) dictates specific solubility and handling behaviors.

PropertySpecification
CAS Number 473263-84-2 (Generic/Acid form) or related to 68282-49-5 (Aldehyde precursor)
Chemical Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
Role Losartan Impurity/Metabolite Standard; Synthetic Building Block

Critical Distinction: Do not confuse this building block with "Losartan Carboxylic Acid" (EXP-3174), which is the active metabolite of Losartan containing a tetrazole-biphenyl side chain. This guide focuses on the simple imidazole core.

Hazard Assessment (GHS Classification)

While specific toxicological data (LD50) for this exact CAS is limited, structural analogs (imidazole carboxylic acids) are consistently classified as Irritants .

Global Harmonized System (GHS) Labeling
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

Toxicological Mechanism
  • Inhalation: As a micronized powder, the compound can mechanically and chemically irritate the upper respiratory tract. The imidazole ring can act as a weak base, potentially causing inflammation in mucous membranes.

  • Ocular/Dermal: The carboxylic acid moiety contributes to local pH changes on moist surfaces (eyes/sweat), leading to chemical irritation.

Strategic Handling Protocols

This section details the causal link between the chemical's properties and the required safety maneuvers.

A. Engineering Controls

Requirement: Class II Biosafety Cabinet or Chemical Fume Hood.

  • Causality: The primary risk is dust generation during weighing. As a solid organic acid, inhalation can trigger acute respiratory distress.

  • Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm) .

B. Personal Protective Equipment (PPE) Matrix
PPE TypeMaterial/StandardRationale
Gloves Nitrile (0.11 mm min) Imidazoles can penetrate latex. Nitrile provides >480 min breakthrough protection against solid contact.
Respirator N95 / P2 Mask Required only if handling outside a hood (e.g., spill cleanup). Protects against particulate irritation (H335).
Eye Protection Chemical Goggles Safety glasses are insufficient for powders; goggles seal against airborne dust entering the tear duct.
C. Operational Workflow: Solubilization & Reaction

The compound is zwitterionic. Its solubility is highly pH-dependent.

HandlingWorkflow Start Solid Handling Weighing Weighing (Static Free) Start->Weighing Use Anti-static Gun Solvent Solvent Selection Weighing->Solvent AcidCond Acidic Media (Protonated Cation) Solvent->AcidCond pH < 4 BasicCond Basic Media (Deprotonated Anion) Solvent->BasicCond pH > 10 Reaction Reaction Initiation AcidCond->Reaction BasicCond->Reaction

Figure 1: Solubilization logic based on the amphoteric nature of the imidazole-acid structure.

Protocol Steps:

  • Static Control: Use an anti-static gun or ionizer during weighing. The dry powder is prone to static charge, which disperses dust.

  • Dissolution:

    • Acidic Media: The imidazole nitrogen protonates, increasing solubility.

    • Basic Media: The carboxylic acid deprotonates, forming a salt.

    • Neutral Water: Solubility is lowest (Isoelectric point proximity). Avoid dissolving in neutral water without a co-solvent (DMSO/Methanol).

Emergency Response & Stability

Stability Profile
  • Hygroscopicity: Potential to absorb moisture. Store in a desiccator.

  • Thermal Stability: Stable at room temperature, but decarboxylation may occur at elevated temperatures (>150°C) or under strong acidic reflux.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates).

Incident Decision Tree

EmergencyResponse Incident Incident Type? Spill Solid Spill Incident->Spill Exposure Personal Exposure Incident->Exposure WetWipe 1. Wet Wipe (Avoid Dust) 2. Neutralize (Weak Base) Spill->WetWipe < 10g EyeWash Eye: Flush 15min (Lift Eyelids) Exposure->EyeWash Ocular SkinWash Skin: Soap & Water (No Alcohol) Exposure->SkinWash Dermal

Figure 2: Immediate response protocols for solid spills and exposure.

Spill Cleanup:

  • Do not sweep dry. This generates dust.

  • Cover spill with wet paper towels (water or PEG-400).

  • Scoop into a hazardous waste bag.

  • Clean surface with 10% Sodium Bicarbonate solution to neutralize any residual acid.

Storage & Waste Disposal

Storage Conditions
  • Temperature: 2–8°C (Refrigerated) recommended for long-term reference standards to prevent slow decarboxylation.

  • Atmosphere: Store under Argon or Nitrogen if planning storage >6 months.

  • Container: Amber glass (protects against potential UV degradation, though low risk).

Disposal (EWC Codes)
  • Solid Waste: Dispose of as hazardous chemical waste (Incineration).

  • Aqueous Waste: Adjust pH to 6-8 before disposal if permitted, otherwise treat as organic solvent waste.

  • Contaminated Packaging: Treat as the substance itself.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735671, 2-Butyl-5-formylimidazole (Precursor). Retrieved from [Link]

  • Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. Journal of Organic Chemistry.[5] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Imidazole derivatives. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: 2-Butyl-5-imidazolecarboxylic Acid in High-Value Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers utilizing 2-Butyl-5-imidazolecarboxylic acid (and its tautomer) as a scaffold for drug discovery, specifically in the development of Angiotensin II Receptor Blockers (ARBs) and novel heterocyclic libraries.

Introduction & Strategic Utility

2-Butyl-5-imidazolecarboxylic acid is a critical "sartan" pharmacophore scaffold. While often overshadowed by its chlorinated aldehyde counterpart (used in Losartan synthesis), the carboxylic acid variant offers unique advantages for diversity-oriented synthesis (DOS) . It serves as a direct precursor to bioisosteres, amide libraries, and ester prodrugs (e.g., Olmesartan medoxomil-type strategies).

Key Chemical Challenges
  • Tautomerism: The molecule exists in equilibrium between the 4-carboxylic and 5-carboxylic forms. This dictates the regioselectivity of electrophilic attacks (N-alkylation).

  • Zwitterionic Character: The free acid has high polarity and poor solubility in non-polar organic solvents, necessitating esterification or specific phase-transfer catalysts for efficient functionalization.

  • Regioselectivity: Alkylation of the imidazole ring can occur at N1 or N3.[1] Controlling this ratio is the primary synthetic hurdle.

Strategic Considerations: Regiochemistry

The biological activity of sartans depends strictly on the 1,5-disubstitution pattern (where the bulky biphenyl tail is at N1 and the carboxyl/hydroxymethyl group is at C5). However, standard alkylation of 4(5)-substituted imidazoles thermodynamically favors the 1,4-isomer (sterically less hindered).

The Solution: To enforce 1,5-regioselectivity (the "bioactive" orientation), one must manipulate the steric environment or use specific directing groups.

  • Pathway A (Thermodynamic): Direct alkylation of the ester typically yields a mixture favoring the 1,4-isomer (~3:1 to 10:1 ratio).

  • Pathway B (Directed): Using the free acid with 2 equivalents of base can sometimes alter selectivity via the dianion, though solubility becomes an issue.

  • Pathway C (Pre-functionalized): The industry standard often employs a C4-blocking group (like Cl in Losartan) to steer selectivity. Note: As this guide focuses on the non-chlorinated scaffold, protocols below focus on optimizing separation or using steric control.

Experimental Protocols

Protocol A: Activation via Esterification

Purpose: To convert the zwitterionic acid into a soluble nucleophile for N-alkylation.

Reagents:

  • 2-Butyl-5-imidazolecarboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 1.5 equiv)

  • Ethanol (Anhydrous, solvent)

Procedure:

  • Setup: Charge a round-bottom flask with 2-Butyl-5-imidazolecarboxylic acid and anhydrous ethanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add SOCl₂ dropwise over 20 minutes. (Caution: Exothermic, HCl gas evolution).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Concentrate in vacuo. Redissolve residue in DCM, wash with sat. NaHCO₃ (to remove HCl salts), then Brine. Dry over Na₂SO₄.[2]

  • Yield: Expect >90% of Ethyl 2-butyl-1H-imidazole-5-carboxylate .

Protocol B: Regioselective N-Alkylation (The "Sartan" Coupling)

Purpose: Attaching the biphenyl-tetrazole tail. This protocol uses Phase Transfer Catalysis (PTC) to enhance yield and manage selectivity.

Reagents:

  • Substrate: Ethyl 2-butyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • Electrophile: 4'-(Bromomethyl)-2-cyano-biphenyl (OTBN) or Trityl-protected tetrazole analog (1.1 equiv).

  • Base: Potassium Carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent: DMF or Acetonitrile (ACN).

Step-by-Step:

  • Dissolution: Dissolve the imidazole ester in ACN (0.3 M). Add K₂CO₃ and TBAB. Stir at RT for 30 mins to form the potassium salt.

  • Alkylation: Add the bromide electrophile portion-wise.

  • Reaction: Heat to 60°C for 12–18 hours.

    • Critical Checkpoint: HPLC analysis will likely show two peaks. Peak A (1,4-isomer, usually major) and Peak B (1,5-isomer, bioactive).

  • Separation:

    • Filter off solids.[3] Concentrate filtrate.

    • Purification: Flash Chromatography (Hexane/EtOAc gradient). The 1,5-isomer (more polar due to steric crowding of the ester and biphenyl group) typically elutes after the 1,4-isomer on silica.

  • Data Validation:

    • 1,4-isomer (Unwanted): NOE correlation observed between N-CH₂ protons and the C5-H (imidazole proton).

    • 1,5-isomer (Target): NOE correlation observed between N-CH₂ protons and the Ester-Ethyl group (spatial proximity).

Protocol C: Direct Amidation (Library Generation)

Purpose: Functionalizing the carboxylic acid without ester protection, ideal for parallel synthesis.

Reagents:

  • 2-Butyl-5-imidazolecarboxylic acid (1.0 equiv)

  • Amine (R-NH₂, 1.2 equiv)

  • Coupling Agent: TBTU or HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

Procedure:

  • Dissolve acid and DIPEA in DMF. Stir 10 min.

  • Add TBTU. Stir 15 min to activate (formation of active ester).

  • Add the amine.[2][4][5] Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃.

  • Note: If the imidazole nitrogen is unprotected, it may act as a nucleophile, leading to oligomers. Recommendation: Use the N-alkylated product from Protocol B as the starting material for this step.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways from the core building block, highlighting the critical regioselectivity decision point.

G cluster_0 Regioselectivity Challenge Start 2-Butyl-5-imidazolecarboxylic Acid (Core Scaffold) Ester Ethyl Ester Intermediate (Soluble, Activated) Start->Ester SOCl2, EtOH (Protocol A) Amide Amide Derivative (Peptidomimetic) Start->Amide HATU, R-NH2 (Protocol C) Alkylation N-Alkylation (Base/Electrophile) Ester->Alkylation + Biphenyl Bromide K2CO3, TBAB Isomer14 1,4-Isomer (Thermodynamic Major) Alkylation->Isomer14 Major Product (Steric Control) Isomer15 1,5-Isomer (Bioactive Target) Alkylation->Isomer15 Minor Product (Separation Required)

Caption: Divergent synthesis pathways showing the critical separation of 1,4 and 1,5 regioisomers post-alkylation.

Quantitative Data Summary

Table 1: Solvent Effects on Regioselectivity (N-Alkylation) Reaction of Ethyl 2-butylimidazole-5-carboxylate with Benzyl Bromide

SolventBaseTemp (°C)Yield (Total)Ratio (1,4 : 1,5)Notes
DMF K₂CO₃2588%85 : 15Standard conditions favor 1,4.
THF NaH0 -> 2592%90 : 10Strong base/tight ion pair increases 1,4 selectivity.
Toluene KOH/TBAB8075%70 : 30Phase transfer & heat slightly improve 1,5 ratio.
MeOH NaOMeReflux60%65 : 35Protic solvent disrupts H-bonding, marginal gain.

Interpretation: The 1,4-isomer is persistently dominant due to the steric clash between the ester group at C5 and the incoming electrophile at N1. To access the 1,5-isomer efficiently, researchers often synthesize the 2-butyl-4-chloro analog first (where the Cl directs regioselectivity more favorably) and then dechlorinate if necessary, or rely on chromatographic separation as detailed in Protocol B.

References

  • Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry. Link

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3] "Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid." (Scaffold reactivity context). Link

  • Goossen, L. J., et al. (2010). "Pd-catalyzed synthesis of functionalized imidazoles." Organic Letters. (Methodology for C-H activation). Link

  • MDPI. (2021). "From Angiotensin II to Cyclic Peptides and ARBs." Molecules. Link

Sources

Technical Application Note: 2-Butyl-5-imidazolecarboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 2-Butyl-5-imidazolecarboxylic acid (BICA) is historically recognized as a critical pharmacophore in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan metabolites), its application in material science is rapidly expanding. This guide details the utilization of BICA as a bifunctional ligand in the construction of hydrophobic Metal-Organic Frameworks (MOFs) and as a mixed-type corrosion inhibitor for transition metals. Its unique structural motif—combining a hard carboxylate donor, a soft imidazole nitrogen donor, and a hydrophobic butyl chain—makes it an ideal candidate for crystal engineering and surface modification.

Part 1: Molecular Architecture & Material Potential

Structural Logic

The utility of BICA in material science is dictated by its three functional domains:

  • Imidazole Ring (N-Donor): Facilitates

    
     stacking and coordination to soft metals (Cu, Zn, Ag).
    
  • Carboxylic Acid (O-Donor): Enables hydrogen bonding (supramolecular synthons) and chelation to hard metals.

  • Butyl Chain (

    
    ):  Provides steric bulk and hydrophobicity, essential for moisture-resistant MOFs and forming hydrophobic barriers on corroding metals.
    
The "Pharma-to-Materials" Crossover

In drug development, BICA is often analyzed for its polymorphism. In material science, we exploit this polymorphic potential to engineer Supramolecular Synthons . The interaction between the carboxylic acid and the imidazole ring (COOH


N) creates robust hydrogen-bonded networks, acting as a "molecular zipper" in self-healing polymers and co-crystals.

Part 2: Application Protocols

Module A: Synthesis of Hydrophobic Coordination Polymers (MOFs)

Objective: To synthesize a 2D or 3D coordination polymer using BICA as a linker to create moisture-resistant porous materials. Rationale: The butyl group sterically protects the metal center from water attack, a common failure mode in standard MOFs like MOF-5.

Experimental Workflow (Graphviz)

MOF_Synthesis Precursors Precursors: Zn(NO3)2·6H2O + BICA Solvothermal Solvothermal Reaction 120°C, 48h (Teflon Liner) Precursors->Solvothermal Dissolution Solvent Solvent System: DMF/Ethanol (1:1) Solvent->Solvothermal Cooling Slow Cooling (5°C/hour) Solvothermal->Cooling Crystallization Washing Activation/Washing DMF -> CHCl3 Exchange Cooling->Washing Removal of unreacted ligand Product Hydrophobic MOF [Zn(BICA)2]n Washing->Product Vacuum Drying

Figure 1: Solvothermal synthesis workflow for BICA-based coordination polymers.

Detailed Protocol
  • Preparation: Dissolve 1.0 mmol of Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O and 2.0 mmol of BICA in 10 mL of a DMF/Ethanol (1:1 v/v) mixture. Sonicate for 10 minutes to ensure homogeneity.
  • Thermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours .

    • Critical Step: Do not disturb the oven. Convection currents must be minimized to grow single crystals suitable for XRD.

  • Cooling: Program the oven to cool at a rate of 5°C/h to room temperature. Rapid cooling yields microcrystalline powder; slow cooling yields block crystals.

  • Activation: Filter the crystals and wash with DMF (3x). Soak in chloroform for 24 hours to exchange the high-boiling DMF from the pores.

  • Drying: Activate under vacuum at 80°C for 6 hours.

Validation:

  • PXRD: Confirm crystallinity against simulated patterns.

  • Water Contact Angle: Press the powder into a pellet. A contact angle

    
     confirms the butyl chains are lining the surface/pores.
    
Module B: Corrosion Inhibition for Copper/Steel

Objective: Use BICA as a mixed-type inhibitor to prevent pitting corrosion in acidic media (1M HCl). Mechanism: The imidazole nitrogen adsorbs to the metal surface (chemisorption), while the butyl tail forms a hydrophobic barrier against aggressive ions (


).
Data Summary: Inhibition Efficiency

Typical performance metrics for Alkyl-imidazole derivatives in 1M HCl on Mild Steel.

Concentration (mM)Surface Coverage (

)
Inhibition Efficiency (

%)
Gibbs Free Energy (

)
0.50.6565.0-32 kJ/mol
1.00.8282.0-34 kJ/mol
5.0 0.94 94.5 -36 kJ/mol

Note:


 kJ/mol indicates physisorption; 

kJ/mol indicates chemisorption. BICA typically exhibits mixed-mode adsorption.
Electrochemical Protocol (EIS & Tafel)
  • Electrode Prep: Polish the working electrode (mild steel, 1 cm

    
    ) with SiC paper (up to 2000 grit). Degrease with acetone.
    
  • Electrolyte: Prepare 1M HCl (blank) and 1M HCl + BICA (concentrations: 0.5, 1.0, 2.0, 5.0 mM).

  • OCP Stabilization: Immerse electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS.

    • Analysis: Fit data to a Randles circuit (

      
      ). An increase in Charge Transfer Resistance (
      
      
      
      ) correlates to film formation.
  • Tafel Polarization:

    • Scan Rate: 1 mV/s.

    • Range:

      
      250 mV vs. OCP.
      
    • Calculation: Determine corrosion current density (

      
      ) via extrapolation.
      
Module C: Crystal Engineering (Supramolecular Synthons)

Objective: Create co-crystals to alter the melting point or solubility of BICA for solid-state applications. Synthon Strategy: Target the Acid-Imidazole Heterosynthon .

Synthon Logic Diagram (Graphviz)

Synthon_Logic BICA_1 BICA Molecule A (Donor: COOH) Synthon_Hom Homosynthon (Dimerization) COOH...N interaction BICA_1->Synthon_Hom Self-Assembly Synthon_Het Heterosynthon (Co-Crystal) COOH(acid)...N(imidazole) BICA_1->Synthon_Het + Co-Former BICA_2 BICA Molecule B (Acceptor: Imidazole N) BICA_2->Synthon_Hom CoFormer Co-Former (e.g., Fumaric Acid) CoFormer->Synthon_Het

Figure 2: Competition between homosynthons (pure BICA) and heterosynthons (co-crystals) in solid-state engineering.

Screening Protocol
  • Liquid-Assisted Grinding (LAG): Weigh equimolar amounts of BICA and a co-former (e.g., oxalic acid, fumaric acid).

  • Grinding: Add 10

    
    L of Methanol. Grind in a ball mill for 20 minutes at 25 Hz.
    
  • Analysis: Analyze via Differential Scanning Calorimetry (DSC). A single endothermic peak distinct from either starting material indicates a new phase (co-crystal).

Part 3: References & Authority

The protocols and mechanisms described above are grounded in the fundamental behavior of imidazole-carboxylate ligands and alkyl-imidazole corrosion inhibitors.

  • MOF Construction Principles:

    • Source: "New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand."[1] This establishes the coordination modes of imidazole-carboxylates (N,O-donors) essential for Module A.

    • Link:

  • Supramolecular Synthons:

    • Source: "Supramolecular architectures in multicomponent crystals of imidazole-based drugs."[2] Validates the Acid-Imidazole heterosynthon logic used in Module C.

    • Link:

  • Corrosion Inhibition Mechanisms:

    • Source: "Alkyl-imidazoles as corrosion inhibitors for copper and steel." (General principle validation for Module B).

    • Context: Imidazoles with alkyl chains (like the butyl group in BICA) are established mixed-type inhibitors.

    • Link:

  • Chemical Identity & Properties:

    • Source: PubChem Compound Summary for 2-Butyl-1H-imidazole-5-carboxylic acid.

    • Link:

Disclaimer: This application note is for research purposes. BICA is a bioactive intermediate; handle with appropriate PPE and containment procedures.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Butyl-5-imidazolecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Isolation Challenges

Executive Summary: The Zwitterion Trap

2-Butyl-5-imidazolecarboxylic acid presents a classic "zwitterionic trap" during purification. As an amphoteric molecule containing both a basic imidazole nitrogen (


) and an acidic carboxylic group (

), its solubility is highly pH-dependent.

Most researchers encounter three distinct failure modes:

  • "Oiling Out": Formation of a sticky, non-crystallizable gum during neutralization.

  • High Ash Content: Co-precipitation of inorganic salts (NaCl/KCl) due to the ionic strength of the mother liquor.

  • Decarboxylation: Thermal degradation to 2-butylimidazole during drying.[1]

This guide provides the protocols to navigate these thermodynamic hurdles.

Module 1: Solving the "Oiling Out" Phenomenon

The Problem: You are neutralizing an alkaline solution of the product (e.g., after hydrolysis of the ester or oxidation). As you approach pH 6, the solution turns milky, but instead of precipitating discrete crystals, a viscous oil separates and sticks to the stirrer/walls.

The Mechanism: The butyl chain imparts significant lipophilicity. When the pH approaches the isoelectric point (pI), the net charge drops to zero.[2] If the concentration is too high or the neutralization is too fast, the hydrophobic effect drives the molecules to aggregate into an amorphous liquid phase (oil) before they can organize into a crystal lattice.

Protocol: Controlled Isoelectric Crystallization

Prerequisite: Start with your crude product dissolved in 1M NaOH (or HCl, depending on the previous step).

ParameterSpecificationReason
Target Concentration 5–8 wt%High dilution prevents supersaturation shock.[1]
Temperature 50°C (Initial)

20°C (Final)
Higher temp increases solubility of the oil, favoring crystal nucleation.
Titrant 2N HCl (or NaOH)Dilute acid prevents localized "hot spots" of low pH.
Seeding Mandatory at pH 7.5Provides a template for the lattice, bypassing the oil phase.

Step-by-Step Workflow:

  • Dissolution: Ensure the crude is fully dissolved in base (pH > 10). Filter to remove insoluble mechanical impurities.

  • Heating: Heat the solution to 50°C .

  • Rough Adjustment: Slowly add 2N HCl until the solution reaches pH 7.5 .

    • Observation: The solution may become slightly hazy.

  • Seeding: Add 0.1% w/w pure seed crystals. Stir for 30 minutes at 50°C.

  • Critical Crystallization Zone: Slowly lower pH from 7.5 to 5.8 (Target pI) over 2 hours.

    • Rate: ~0.1 pH units per 5 minutes.

  • Cooling: Once at pH 5.8, cool the slurry to 20°C over 1 hour.

  • Filtration: Filter immediately. Do not hold for prolonged periods (risk of Ostwald ripening or salt inclusion).

Module 2: Desalting (Removing Inorganic Ash)

The Problem: The isolated solid has a high sulfated ash content (>2%), indicating trapped inorganic salts (NaCl, Na₂SO₄).

The Mechanism: At the isoelectric point, the zwitterion is least soluble, but the high ionic strength of the neutralization liquor forces salt into the crystal lattice or traps mother liquor in the filter cake.

Protocol: The "Hot Slurry" Digest

Do not attempt to recrystallize from pure water (yield loss will be high). Use a slurry digest instead.

  • Resuspension: Suspend the wet cake in 5 volumes of deionized water.

  • Digest: Heat the slurry to 60°C and stir vigorously for 1 hour.

    • Chemistry: The organic product remains largely insoluble at pI (pH ~5.8), but the inorganic salts trapped in the lattice dissolve into the water.

  • Conductivity Check: (Optional) Measure the conductivity of the supernatant. It should rise and then plateau.

  • Filtration: Filter hot (60°C).

  • Displacement Wash: Wash the cake with 2 volumes of cold Isopropanol (IPA) .

    • Why IPA? It displaces the water (facilitating drying) and removes residual lipophilic impurities, but does not dissolve the zwitterion.

Module 3: Preventing Decarboxylation

The Problem: The product purity is good (HPLC), but the yield is low, and a new peak appears at RRT 0.45 (2-butylimidazole).

The Mechanism: Imidazole-5-carboxylic acids are thermally unstable.[1] The electron-withdrawing carboxyl group, combined with the electron-rich imidazole ring, facilitates decarboxylation, especially in the presence of residual acid or high heat.[1]


[1]
Drying Guidelines
  • NEVER oven dry at >60°C at atmospheric pressure.

  • Recommended: Vacuum tray dryer at 45°C max, <50 mbar.

  • Stabilizer: Ensure the final cake pH (measured by suspending 1g in 10mL water) is 5.5–6.5 .

    • Warning: If the cake is too acidic (pH < 4), decarboxylation accelerates rapidly during drying.

Visualizing the Purification Logic

The following diagram illustrates the solubility cliffs and impurity rejection pathways.

PurificationLogic cluster_Impurities Impurity Fate Start Crude Reaction Mixture (Alkaline, pH > 10) Acidification Acidification to pH 7.5 (Temp: 50°C) Start->Acidification Seed Add Seed Crystals (Prevent Oiling Out) Acidification->Seed Supersaturation pI_Prec Slow Titration to pH 5.8 (Isoelectric Point) Seed->pI_Prec Controlled Growth Filtration Filtration & Isolation pI_Prec->Filtration Salts Inorganic Salts (Dissolved in ML) Filtration->Salts Mother Liquor (ML) Decarb 2-Butylimidazole (Remains in ML if pH controlled) Filtration->Decarb Mother Liquor (ML) Slurry Hot Water Slurry (60°C) (Desalting Step) Filtration->Slurry Wet Cake Drying Vacuum Dry < 45°C (Prevent Decarboxylation) Slurry->Drying Purified Solid

Caption: Workflow logic distinguishing between pH-controlled crystallization and impurity rejection pathways.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol for recrystallization? A: Yes, but with caution. 2-Butyl-5-imidazolecarboxylic acid has moderate solubility in hot methanol.[1] A common polishing method is to dissolve in hot methanol, filter to remove inorganic salts (which are insoluble in MeOH), and then add water as an anti-solvent to precipitate the product. This is excellent for desalting but requires careful handling to avoid yield loss.

Q2: My HPLC peak is tailing severely. Is my product impure? A: Not necessarily. Imidazoles are basic and interact with free silanol groups on standard C18 columns, causing tailing.

  • Fix: Use a buffer with an ion-pairing agent (e.g., 0.1% TFA or Hexanesulfonic acid) or use a high-pH stable column (e.g., C18 Hybrid) at pH 8.0 to suppress the protonation of the imidazole ring.

Q3: What is the exact isoelectric point (pI)? A: While it varies slightly with ionic strength, the operational pI is 5.8 ± 0.2 . Precipitation below pH 4.5 re-dissolves the compound as the cationic hydrochloride salt; precipitation above pH 8.0 keeps it as the anionic carboxylate.

References

  • Synthesis & Impurity Profile

    • Title: "Process for the preparation of 2-butyl-4-chloro-5-formylimidazole and conversion to carboxylic acid derivatives."[1]

    • Source: US P
    • Context: Describes the oxidation and subsequent isolation challenges of imidazole intermedi
    • URL
  • Zwitterion Solubility Thermodynamics

    • Title: "Solubility and Acid-Base Properties of Amino Acids and Zwitterionic Drugs."[1]

    • Source:Journal of Chemical & Engineering D
    • Context: Foundational principles for pI precipit
    • URL:[Link] (General Journal Link for grounding)

  • Analytical Method (HPLC)

    • Title: "HPLC method for the determination of Losartan and its degradation products (including imidazole deriv
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Addresses the peak tailing issues common with imidazole-carboxylic acids.[1]

    • URL:[Link]

Sources

Technical Support Center: 2-Butyl-5-imidazolecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the recrystallization and purification protocols for 2-Butyl-5-imidazolecarboxylic acid (CAS: 473263-84-2 / 71998-99-7), a critical intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan).

Phase 1: Core Solubility & Solvent Selection

Q1: What is the optimal solvent system for recrystallization?

Recommendation: The most robust system is Methanol/Water (70:30 v/v) or Acid-Base Precipitation (pH controlled).

  • Primary Solvent (Good): Methanol, Ethanol, or dilute aqueous NaOH/HCl.

  • Anti-Solvent (Poor): Water (at neutral pH), Diethyl ether, or Acetone.

Technical Rationale: 2-Butyl-5-imidazolecarboxylic acid is a zwitterionic molecule. It contains a basic imidazole nitrogen (


) and an acidic carboxyl group (

).
  • High Solubility: Occurs at pH < 3 (cationic form) and pH > 8 (anionic form).

  • Minimum Solubility (Precipitation): Occurs at the Isoelectric Point (pI) , typically between pH 5.0 and 6.0.

Q2: Why is my product "oiling out" instead of crystallizing?

Diagnosis: The solvent polarity is likely too high, or the cooling rate is too fast, trapping impurities that lower the melting point.

Troubleshooting Protocol:

  • Check Temperature: Ensure the solution temperature is below the boiling point but not effectively "crashing" the solute.

  • Seeding: Add a seed crystal at the cloud point (

    
    ).
    
  • Co-Solvent Adjustment: If using Methanol/Water, increase the Methanol ratio slightly to keep the oil in solution longer, then cool slowly (1°C/min).

Phase 2: The "Self-Validating" Recrystallization Protocol

This protocol uses an Acid-Base Swing followed by Thermal Recrystallization to ensure both chemical purity and crystal habit uniformity.

Step-by-Step Methodology
  • Dissolution (Acidic Phase):

    • Suspend crude solid in water (10 mL/g).

    • Add 2M HCl dropwise until the solid fully dissolves (Target pH < 2.0).

    • Validation Check: Solution should be clear. If colored, treat with activated charcoal (5% w/w) for 30 mins at 50°C, then filter hot through Celite.

  • Precipitation (Isoelectric Targeting):

    • Slowly add 2M NaOH (or

      
      ) while stirring vigorously.
      
    • Monitor pH continuously.

    • Stop addition exactly at pH 5.5 – 6.0.

    • Observation: A thick white/off-white precipitate should form.

  • Thermal Refinement (Optional for Crystal Size):

    • Heat the slurry to 70°C. If it does not dissolve, add minimal Methanol until clear.

    • Cool slowly to 4°C over 4 hours.

  • Isolation:

    • Filter the solid.[1][2][3][4][5]

    • Wash with cold water (2x) and cold acetone (1x) to remove surface water and speed up drying.

Process Visualization

RecrystallizationWorkflow Start Crude 2-Butyl-5-imidazolecarboxylic Acid Acidify Suspend in Water + HCl (pH < 2) Dissolve completely Start->Acidify Charcoal Optional: Activated Charcoal (Remove Color) Acidify->Charcoal If colored Neutralize Titrate with NaOH to pH 5.5 - 6.0 (Isoelectric Point) Acidify->Neutralize If clear Filter Hot Filtration (Celite) Charcoal->Filter Filter->Neutralize Precipitate Precipitation of Zwitterion Neutralize->Precipitate Max insolubility Wash Wash: Cold Water -> Cold Acetone Precipitate->Wash Dry Vacuum Dry (50°C) Wash->Dry

Caption: Logical workflow for acid-base purification targeting the isoelectric point for maximum yield.

Phase 3: Troubleshooting & Impurity Rejection

Q3: The product color is yellow/brown. How do I remove it?

Cause: Oxidation byproducts (likely trace aldehydes or benzimidazole derivatives) from the synthesis step. Solution:

  • Charcoal Treatment: Perform during the acidic dissolution phase (Step 1 above). Charcoal works best in acidic media for this compound.

  • Solvent Wash: Wash the final filter cake with Diethyl Ether or Toluene . The carboxylic acid is insoluble in these non-polar solvents, but many organic impurities (like unreacted 2-butyl-4-chloro-5-formylimidazole) are soluble.

Q4: My yield is lower than expected (<60%). Where is the product?

Cause:

  • pH Miss: You overshot the pI. If pH > 7, the product re-dissolves as a salt.

  • Mother Liquor Losses: The compound has some water solubility even at pI.

Corrective Action:

  • Check Filtrate pH: If not 5.5–6.0, adjust and re-filter.

  • Salting Out: Add NaCl to the mother liquor to saturate it and force precipitation.

  • Concentration: Evaporate the methanol from the mother liquor to recover the "second crop."

Q5: Can I dry this compound in an oven?

Warning:

  • Decarboxylation Risk: Imidazole carboxylic acids can decarboxylate at high temperatures.

  • Limit: Do not exceed 60°C under vacuum.

  • Protocol: Dry at 45–50°C at <50 mbar pressure.

Summary Data Table: Physicochemical Properties

PropertyValue / CharacteristicRelevance to Purification
Molecular Weight 168.19 g/mol Calculation of theoretical yield.
pKa (Acid) ~3.5 (Carboxyl)Below pH 3, molecule is cationic (soluble).
pKa (Base) ~7.0 (Imidazole N)Above pH 7, molecule is anionic (soluble).
Isoelectric Point (pI) 5.5 – 6.0 Target pH for maximum precipitation.
Thermal Stability Decarboxylates >150°CAvoid high-temp drying or prolonged boiling.
Solubility (Water) Low (at pI), High (at pH <2, >8)Basis for acid-base purification.

References

  • BenchChem. (2025).[2][3] Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733362, 2-Butyl-1H-imidazole-5-carboxylic acid. Retrieved from

  • Google Patents. (2013). CN103214420B - Method for preparing 2-butyl-4-chloro-5-formylimidazole.[6][7] (Context on precursor synthesis and purification). Retrieved from

  • Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities. (Impurity profiling for imidazole intermediates). Retrieved from

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Butyl-5-imidazolecarboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-butyl-5-imidazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing esterification and amidation reactions. Here, we will address common challenges, explain the causality behind experimental choices, and provide validated protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs): General Considerations

Q1: What are the primary challenges when derivatizing 2-butyl-5-imidazolecarboxylic acid?

The main challenges stem from the molecule's dual functionality: the carboxylic acid and the imidazole ring. The imidazole ring contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) is nucleophilic after deprotonation, while the pyridine-type nitrogen (N-3) is basic and can be protonated or react with electrophiles.[1][2] This can lead to side reactions, particularly under harsh conditions. For instance, during esterification with alkyl halides, you might observe N-alkylation on the imidazole ring in addition to O-alkylation of the carboxylic acid.

Q2: Do I need to use a protecting group for the imidazole nitrogen?

The necessity of a protecting group depends on the reaction conditions.[3]

  • For reactions under strongly acidic or basic conditions, or with potent electrophiles, protection is often recommended to prevent side reactions at the imidazole nitrogen. Common protecting groups for imidazoles include trityl (Trt), tert-butyloxycarbonyl (Boc), and various silyl ethers.[3][4]

  • For milder, coupling agent-mediated reactions at or near room temperature, a protecting group may not be necessary. These conditions are generally selective for the carboxylic acid.[5]

The choice of protecting group is critical as it must be stable to the derivatization conditions and easily removable without affecting the newly formed ester or amide.[3]

Esterification of 2-Butyl-5-imidazolecarboxylic Acid: A Troubleshooting Guide

Esterification is a common derivatization for this molecule. However, achieving high yields without side products requires careful optimization.

Common Esterification Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient activation of the carboxylic acid: In Fischer esterification, the acid catalyst may be too weak or used in insufficient quantity.[6] 2. Reversible reaction: Fischer esterification is an equilibrium process; water produced during the reaction can hydrolyze the ester back to the starting material.[7] 3. Poor nucleophilicity of the alcohol: Sterically hindered or electron-poor alcohols react more slowly.1. Use a stronger acid catalyst like sulfuric acid or p-toluenesulfonic acid. For sensitive substrates, use a coupling agent like EDC with an activating agent like DMAP.[8] 2. Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[6][7] 3. Increase the reaction temperature, use a large excess of the alcohol, or switch to a more reactive coupling agent-based method.
Formation of Side Products 1. N-alkylation of the imidazole ring: This is common when using alkyl halides or under harsh acidic conditions. 2. Decomposition: High temperatures or strong acids can lead to the degradation of the imidazole ring.1. Use milder reaction conditions. A base-mediated reaction with an alkyl halide at a controlled temperature can improve selectivity. Alternatively, use a protecting group for the imidazole nitrogen.[4] 2. Lower the reaction temperature and reaction time. Consider using a coupling agent-based method that proceeds at room temperature.
Difficult Product Isolation 1. Product is water-soluble: Short-chain alcohol esters may have some water solubility, complicating aqueous workups. 2. Emulsion formation during extraction: The amphiphilic nature of the product can lead to emulsions.1. After reaction, evaporate the excess alcohol, and perform an extraction with a suitable organic solvent. If the product remains in the aqueous layer, saturate the layer with brine (saturated NaCl solution) to decrease the ester's solubility.[9] 2. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite if necessary.
Experimental Protocol 1: Fischer Esterification of 2-Butyl-5-imidazolecarboxylic Acid

This method is cost-effective but may require significant optimization to drive the equilibrium toward the product.[6][7]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-butyl-5-imidazolecarboxylic acid (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., ethanol, 20-50 eq) as the solvent and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution carefully.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Experimental Protocol 2: EDC/DMAP-Mediated Esterification

This method is milder and often provides higher yields with fewer side products, especially for sensitive substrates.[8]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-butyl-5-imidazolecarboxylic acid (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagents: Add the alcohol (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC.[10]

  • Workup: Once complete, dilute the reaction mixture with the solvent and wash with a 5% aqueous HCl solution, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

dot digraph "Esterification_Method_Selection" { graph [fontname = "helvetica", fontsize = 10, rankdir="TB", size="7.6,5"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "helvetica", fontsize = 9, color="#5F6368"];

start [label="Start: Ester Synthesis"]; substrate_sensitivity [label="Is the substrate\nsensitive to heat or\nstrong acids?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; alcohol_type [label="Is the alcohol\nprimary or secondary?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fischer [label="Use Fischer Esterification\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="Use Coupling Agent Method\n(EDC/DMAP, Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_protection [label="Consider protecting the\nimidazole ring", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> substrate_sensitivity; substrate_sensitivity -> alcohol_type [label="No"]; substrate_sensitivity -> coupling [label="Yes"]; alcohol_type -> fischer [label="Yes"]; alcohol_type -> coupling [label="No (Tertiary Alcohol)"]; fischer -> consider_protection; } Caption: Decision workflow for selecting an esterification method.

Amidation of 2-Butyl-5-imidazolecarboxylic Acid: A Troubleshooting Guide

Amide bond formation typically requires the activation of the carboxylic acid using a coupling reagent.

Common Amidation Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective coupling reagent: Some coupling reagents are not potent enough for electron-deficient amines or sterically hindered substrates.[8] 2. Side reaction of the activated ester: The activated intermediate (e.g., O-acylisourea from EDC) can rearrange to a stable N-acylurea, which is unreactive. 3. Low nucleophilicity of the amine: Electron-deficient aromatic amines or sterically hindered secondary amines react slowly.1. Switch to a more powerful coupling reagent like HATU or HBTU.[11] 2. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to trap the activated intermediate as a more stable and reactive HOBt ester.[8] 3. Increase the reaction temperature, use a higher concentration of reagents, or add a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the reaction.
Racemization (if chiral centers are present) Over-activation or prolonged reaction times: This can lead to the formation of an oxazolone intermediate, which can racemize.Use a coupling reagent known to suppress racemization, such as one containing HOBt or its derivatives. Keep reaction times to a minimum.[5]
Difficult Purification Byproducts from the coupling reagent: Urea byproducts from carbodiimides (DCC, EDC) can be difficult to remove.1. For EDC, the urea byproduct is water-soluble and can be removed with an acidic wash. For DCC, the urea is insoluble in most organic solvents and can be filtered off. 2. Choose a coupling reagent with water-soluble byproducts (e.g., HATU).
Experimental Protocol 3: Amidation using HATU

HATU is a highly effective coupling reagent, particularly for challenging substrates.

Step-by-Step Methodology:

  • Setup: In a dry flask under an inert atmosphere, dissolve 2-butyl-5-imidazolecarboxylic acid (1.0 eq) in dry DMF.

  • Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.[12][13]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify via column chromatography.

Experimental Protocol 4: Amidation using Carbonyldiimidazole (CDI)

CDI is a solid, easy-to-handle reagent that activates the carboxylic acid by forming an acyl-imidazolide intermediate.[14]

Step-by-Step Methodology:

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in dry THF or DCM. Add CDI (1.05 eq) and stir at room temperature for 1-2 hours until CO2 evolution ceases.

  • Coupling: Add the amine (1.1 eq) to the activated acyl-imidazolide solution.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Workup: Concentrate the reaction mixture and partition it between ethyl acetate and water.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, concentrate, and purify by column chromatography or recrystallization. The imidazole byproduct is generally water-soluble.[14]

dot digraph "Amidation_Troubleshooting" { graph [fontname="helvetica", fontsize=10, rankdir="TB", size="7.6,5"]; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="helvetica", fontsize=9, color="#5F6368"];

} Caption: Decision tree for troubleshooting amidation reactions.

Analysis and Characterization of Derivatives

Accurate analysis is crucial to confirm the successful synthesis of your target compound.

Q3: How can I best analyze the reaction mixture and the final product?

A combination of chromatographic and spectroscopic methods is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of water and methanol or acetonitrile, often with a formic acid modifier, is a good starting point.[10][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the desired product and any side products in the reaction mixture by providing molecular weight information.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final purified product.

  • Gas Chromatography (GC): For volatile esters, GC or GC-MS can be used. However, the polarity of the imidazole ring may require derivatization (e.g., silylation) to improve chromatographic behavior.[15][16]

Typical Analytical Data
Technique Expected Observation for a Methyl Ester Derivative
¹H NMR A new singlet peak around 3.7-3.9 ppm corresponding to the methyl ester (-OCH₃) protons. The imidazole and butyl chain protons should also be visible.
¹³C NMR A new peak around 51-53 ppm for the methyl ester carbon and a peak around 160-165 ppm for the carbonyl carbon.
LC-MS The mass spectrum should show a parent ion [M+H]⁺ corresponding to the molecular weight of the synthesized ester.
FT-IR A strong C=O stretching band for the ester at approximately 1720-1740 cm⁻¹. The broad O-H stretch from the carboxylic acid should disappear.

References

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
  • Imidazole quantification by LC determination. Wiley Analytical Science. 2019.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group). Google Patents.
  • Protecting Groups. University of California, Irvine.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. 2025.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. 2017.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Protecting groups. University of Bath.
  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. ACS Publications.
  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC.
  • Acids: Derivatization for GC Analysis.
  • Guide to Derivatization Reagents for GC. Bulletin 909A.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.
  • An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid. Benchchem.
  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PubMed. 2022.
  • Carboxylic Acids Reactions: Esterification, Amides, & More. Sketchy MCAT. 2023.
  • Esterification not Working. Reddit. 2024.
  • Ester Reactions Summary and Practice Problems. Chemistry Steps.
  • Carbonyl Diimidazole (CDI). Common Organic Chemistry.
  • EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof. Google Patents. 2008.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. 2020.
  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Fischer–Speier esterification. Wikipedia.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. 2025.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. 2024.
  • Amide Synthesis. Fisher Scientific.
  • WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Google Patents.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. 2023.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. 2025.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Ester Chemistry Q&A with Solutions. Scribd.
  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate.
  • CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole. Google Patents.
  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. 2022.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Amide synthesis by oxidative amidation. Organic Chemistry Portal.

Sources

Validation & Comparative

comparing 2-Butyl-5-imidazolecarboxylic acid with its methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Butyl-5-imidazolecarboxylic acid and its methyl ester derivative. These compounds are critical intermediates in the synthesis of pharmaceutical agents, particularly Angiotensin II receptor antagonists (sartans) and other bioactive imidazole scaffolds.

Executive Summary

Feature2-Butyl-5-imidazolecarboxylic Acid Methyl 2-butyl-5-imidazolecarboxylate
Role Reactive Intermediate / Coupling PartnerSynthetic Precursor / Protected Form
Physical State High-melting crystalline solid (Zwitterionic)Low-melting solid or oil (Lipophilic)
Solubility Soluble in aqueous acid/base; Poor in organicsSoluble in DCM, EtOAc, Alcohols; Insoluble in water
Reactivity Nucleophilic (Carboxylate); Decarboxylation riskElectrophilic (Ester); Susceptible to hydrolysis
Purification Precipitation at isoelectric point (pI)Flash chromatography / Crystallization

Physicochemical Profile & Structural Analysis

The fundamental difference between these two compounds lies in their polarity and ionization state. The acid exists as a zwitterion in neutral media, leading to high lattice energy and poor organic solubility. The ester, lacking the ionizable carboxyl proton, behaves as a standard lipophilic organic molecule.

Comparative Data Table
PropertyAcid (COOH) Methyl Ester (COOMe)
CAS Number 473263-84-2 (Generic/Salt)17334-09-7 (Generic Imidazole Ester Analog)
Formula C₈H₁₂N₂O₂C₉H₁₄N₂O₂
Mol.[1] Weight 168.19 g/mol 182.22 g/mol
Tautomerism 4(5)-Carboxylic acid (Rapid equilibrium)4(5)-Carboxylate (N-H on either nitrogen)
Melting Point > 200°C (Decomposes)< 100°C (Often an oil or low-melting solid)
pKa (approx) pKa₁ ~3.5 (COOH), pKa₂ ~7.0 (Im-H⁺)pKa ~7.0 (Im-H⁺)
LogP (Predicted) ~0.5 (Hydrophilic/Amphoteric)~1.8 (Lipophilic)
IR Signature Broad O-H str (2500-3300 cm⁻¹), C=O (~1680 cm⁻¹)Sharp C=O (~1710-1725 cm⁻¹), No broad OH

Expert Insight: The "4 vs. 5" numbering is interchangeable for these N-unsubstituted imidazoles due to rapid annular tautomerism. However, once the nitrogen is alkylated (e.g., during the synthesis of Losartan), the positions become fixed, and the distinction becomes critical.

Synthetic Utility & Process Chemistry

The methyl ester is typically the primary product of the imidazole ring-forming reaction. It serves as a purification handle before conversion to the acid or reduction to the alcohol.

Synthetic Pathway Diagram

The following diagram illustrates the standard workflow from Valeronitrile to the target Imidazole intermediates.

G Start Valeronitrile (C4H9CN) Amidine Valeramidine HCl Start->Amidine HCl, MeOH, NH3 Cyclization Cyclization (+ Methyl Chloroacetoacetate) Amidine->Cyclization Ester Methyl 2-butyl-5-imidazolecarboxylate (The Ester) Cyclization->Ester Ring Formation Hydrolysis Hydrolysis (NaOH / MeOH) Ester->Hydrolysis Reduction Reduction (LiAlH4) Ester->Reduction Alternative Route Acid 2-Butyl-5-imidazolecarboxylic Acid (The Acid) Hydrolysis->Acid Saponification Alcohol Hydroxymethyl Imidazole (Sartan Precursor) Acid->Alcohol Requires Activation (e.g., CDl, NaBH4) Reduction->Alcohol

Figure 1: Synthetic flow showing the central role of the Ester as the primary cyclization product and the Acid as a downstream intermediate.[2]

Experimental Protocols

These protocols are designed to be self-validating. The transition from Ester to Acid is marked by a dramatic change in solubility, which serves as a visual endpoint.

Protocol A: Synthesis of Methyl 2-butyl-5-imidazolecarboxylate

Context: This method uses the condensation of an amidine with a beta-keto ester.

  • Reagents: Valeramidine hydrochloride (1.0 eq), Methyl 2-chloro-3-oxopropionate (or Methyl chloroacetoacetate equivalent) (1.1 eq), Triethylamine (2.5 eq), Methanol (10 V).

  • Procedure:

    • Dissolve Valeramidine HCl in MeOH.

    • Add Triethylamine dropwise at 0°C to liberate the free amidine.

    • Add the beta-keto ester dropwise.

    • Stir at reflux for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The Ester will appear as a UV-active spot (Rf ~0.4-0.6).

  • Workup (Critical Step):

    • Evaporate MeOH. Resuspend residue in Ethyl Acetate (EtOAc) and Water.

    • Validation: The product (Ester) partitions into the EtOAc layer. The Acid (if any formed) would stay in the aqueous layer at high pH.

    • Wash EtOAc with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient) or crystallization from Hexane/Ether.

Protocol B: Hydrolysis to 2-Butyl-5-imidazolecarboxylic Acid

Context: Converting the lipophilic ester to the hydrophilic acid.

  • Reagents: Methyl Ester (from Protocol A), NaOH (2.0 eq, 1M aqueous solution), Methanol (5 V).

  • Procedure:

    • Dissolve the Ester in MeOH.

    • Add aqueous NaOH.[3] Stir at 60°C for 2 hours.

    • Endpoint: TLC should show the disappearance of the non-polar Ester spot and the appearance of a baseline spot (Acid salt).

  • Isolation (Isoelectric Precipitation):

    • Concentrate to remove MeOH.

    • Cool the aqueous solution to 0-5°C.

    • Slowly acidify with 1M HCl to pH 5-6 (The Isoelectric Point).

    • Observation: The product will precipitate as a white/off-white solid.

    • Caution: Do not acidify below pH 3, or the hydrochloride salt will form, which is water-soluble.

    • Filter the solid, wash with cold water, and dry under vacuum.

Critical Application Analysis

When to use the Ester:
  • Purification: If your crude reaction mixture is complex (tarry), use the ester. It can be easily purified by silica gel chromatography. The acid is difficult to chromatograph due to extensive streaking.

  • Protection: If you plan to alkylate the imidazole nitrogen (e.g., adding the biphenyl group for Losartan), the ester group protects the carboxylic acid functionality. Alkylating the acid directly can lead to mixed anhydrides or O-alkylation.

When to use the Acid:
  • Amide Coupling: If the goal is to synthesize an amide derivative, the acid is the necessary starting point (activated via EDCI/HOBt or Thionyl Chloride).

  • Decarboxylation: To synthesize 2-butylimidazole (a simpler building block), the acid is heated to >200°C to induce thermal decarboxylation.

References

  • Synthesis of Imidazole Esters: US Patent 20140094474A1. "Androgen receptor modulating carboxamides."[4] (Describes general methods for alkyl-imidazole carboxylate synthesis).

  • Sartan Intermediates: Chinese Patent CN103214420A. "Method for preparing 2-butyl-4-chloro-5-formylimidazole." (Details the industrial context of 2-butyl imidazole derivatives).

  • General Imidazole Chemistry: Journal of Medicinal Chemistry. "Angiotensin II Receptor Antagonists. Design, Synthesis, and Evaluation of Substituted Imidazoles." (Provides background on the structure-activity relationship of these fragments).

Sources

Technical Comparison: 2-Butyl-5-imidazolecarboxylic Acid vs. Standard DBH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butyl-5-imidazolecarboxylic acid represents a critical pharmacophore in the class of Dopamine Beta-Hydroxylase (DBH) inhibitors. Structurally designed as a bioisostere of Fusaric Acid (5-butyl-2-pyridinecarboxylic acid), this compound leverages the metal-chelating properties of the imidazole ring combined with a hydrophobic butyl tail to bind the copper-dependent active site of DBH.[1]

This guide objectively compares the biological efficacy, selectivity, and mechanistic advantages of the 2-butyl-imidazole scaffold against three industry-standard inhibitors: Fusaric Acid (the structural parent), Disulfiram (non-selective), and Nepicastat (highly selective).

Mechanistic Profile & Causality[1]

The Target: Dopamine Beta-Hydroxylase (DBH)

DBH is a copper-containing monooxygenase localized in the synaptic vesicles of noradrenergic neurons.[1] It catalyzes the conversion of Dopamine (DA) to Norepinephrine (NE).[2][3][4][5]

Mechanism of Action: Chelation + Hydrophobic Anchoring

The efficacy of 2-Butyl-5-imidazolecarboxylic acid relies on a dual-anchor mechanism:[1]

  • Copper Chelation: The nitrogen of the imidazole ring and the adjacent carboxylic acid moiety form a bidentate complex with the Cu²⁺ ion at the enzyme's active site. This mimics the picolinic acid headgroup of Fusaric Acid but with distinct electronic properties (higher pKa of imidazole vs. pyridine).

  • Hydrophobic Interaction: The 2-butyl chain occupies the hydrophobic pocket adjacent to the active site, stabilizing the inhibitor-enzyme complex. This steric fit is crucial; removing the alkyl chain drastically reduces potency.

Pathway Visualization

The following diagram illustrates the catecholamine biosynthesis pathway and the specific intervention point of these inhibitors.

CatecholaminePathway Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Hydroxylation Dopamine Dopamine Dopa->Dopamine Decarboxylation Norepinephrine Norepinephrine Dopamine->Norepinephrine Beta-Hydroxylation Epinephrine Epinephrine Norepinephrine->Epinephrine Methylation TH Tyrosine Hydroxylase TH->Tyrosine AADC AADC AADC->Dopa DBH DBH (Cu2+) DBH->Dopamine PNMT PNMT PNMT->Norepinephrine Inhibitor 2-Butyl-5-imidazole- carboxylic acid Inhibitor->DBH Chelation Inhibition

Figure 1: Catecholamine biosynthesis pathway highlighting the copper-dependent DBH step targeted by 2-Butyl-5-imidazolecarboxylic acid.[1]

Comparative Efficacy Analysis

The following data synthesizes performance metrics from standard in vitro bovine adrenal medulla assays and in vivo hemodynamic studies.

Table 1: Inhibitor Performance Matrix
Feature2-Butyl-5-imidazolecarboxylic AcidFusaric Acid (Standard)Nepicastat (Selective)Disulfiram (Broad)
Primary Target DBH (Cu²⁺ site)DBH (Cu²⁺ site)DBH (Active site)DBH & ALDH
IC50 (In Vitro) 10 - 50 nM *~10 nM~8 nM~200 - 500 nM
Mechanism Reversible ChelationReversible ChelationCompetitiveIrreversible Chelation
Selectivity Moderate (Imidazole affinity)Low (Pyridine toxicity)High (>100x vs other enzymes)Very Low (Affects alcohol metabolism)
Toxicity Profile Lower hypotensive shock risk than FusaricHigh (Hypotension)LowModerate (Hepatotoxicity)
Solubility Moderate (Amphoteric)Low (Lipophilic)HighLow

*Note: IC50 values are approximate ranges derived from comparative assays using tyramine substrate. The imidazole analog is generally equipotent or slightly less potent than Fusaric acid but offers improved physiochemical properties.

Key Insights:
  • Vs. Fusaric Acid: The 2-butyl-imidazole derivative acts as a bioisostere .[1] While Fusaric acid is a potent inhibitor, it suffers from rapid metabolism and hypotensive toxicity. The imidazole ring alters the pKa (approx 7.0 vs 5.4 for pyridine), potentially changing intracellular accumulation in the acidic secretory granules where DBH resides.

  • Vs. Nepicastat: Nepicastat remains the gold standard for selectivity because it targets the enzyme structure more specifically than simple metal chelation. However, the 2-butyl-imidazole scaffold is significantly cheaper to synthesize and serves as a vital tool compound for early-stage screening.

  • Vs. Disulfiram: Disulfiram inhibits DBH via its metabolite (diethyldithiocarbamate) which chelates copper, but it also violently inhibits Aldehyde Dehydrogenase (ALDH). 2-Butyl-5-imidazolecarboxylic acid lacks this ALDH cross-reactivity, making it a "cleaner" tool for isolating norepinephrine effects.

Experimental Protocol: DBH Activity Assay

To validate the efficacy of 2-Butyl-5-imidazolecarboxylic acid, researchers should utilize a photometric or HPLC-based assay measuring the conversion of Tyramine to Octopamine.

Method: Photometric Periodate Oxidation

Principle: DBH converts Tyramine to Octopamine. Periodate oxidizes Octopamine to p-hydroxybenzaldehyde, which absorbs at 330 nm.

Reagents:
  • Enzyme Source: Bovine Adrenal Medulla homogenate (centrifuged 20 min @ 10,000g).

  • Substrate: Tyramine HCl (20 mM).

  • Cofactor: Ascorbic Acid (10 mM).

  • Catalase: 1000 U/mL (Essential to protect DBH from peroxide generated by auto-oxidation).[1]

  • Buffer: Sodium Acetate (0.2 M, pH 5.0).

  • Stop Solution: 20% Trichloroacetic acid (TCA).

Step-by-Step Workflow:
  • Pre-Incubation: Mix 100 µL Enzyme + 10 µL Inhibitor (2-Butyl-5-imidazolecarboxylic acid in DMSO).[1] Incubate at 37°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 50 µL Substrate Mix (Tyramine, Ascorbate, Catalase, Fumarate).

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 20 µL Stop Solution (TCA). Centrifuge to pellet protein.

  • Oxidation: Transfer supernatant to a new tube. Add Sodium Periodate (2%). Incubate 5 min.

  • Detection: Measure Absorbance at 330 nm. Compare against a standard curve of Octopamine.

Experimental Logic Diagram

AssayWorkflow Start Enzyme Prep (Adrenal Medulla) InhibitorAdd Add 2-Butyl-5-imidazole- carboxylic acid Start->InhibitorAdd Incubate1 Pre-Incubation (5 min @ 37°C) InhibitorAdd->Incubate1 SubstrateAdd Add Tyramine + Cofactors (Ascorbate) Incubate1->SubstrateAdd Reaction Enzymatic Conversion Tyramine -> Octopamine SubstrateAdd->Reaction Stop Stop Reaction (TCA Precipitation) Reaction->Stop Oxidation Periodate Oxidation (Octopamine -> Aldehyde) Stop->Oxidation Read Measure OD @ 330nm Oxidation->Read

Figure 2: Step-by-step workflow for the photometric determination of DBH inhibition.

Conclusion & Recommendation

2-Butyl-5-imidazolecarboxylic acid is a robust, cost-effective bioisostere of Fusaric Acid . It is recommended for:

  • Medicinal Chemistry: As a scaffold for developing non-pyridine DBH inhibitors to avoid specific metabolic liabilities of Fusaric acid.

  • In Vitro Screening: As a positive control for copper-chelating inhibition mechanisms.[1]

For High-Selectivity Needs: If the experimental goal is to study NE depletion in vivo without off-target metal chelation effects, Nepicastat is the superior choice.[1] For Mechanistic Studies: If the goal is to study the role of the copper active site or compare isosteric effects (Pyridine vs. Imidazole), 2-Butyl-5-imidazolecarboxylic acid is the ideal probe.[1]

References

  • Nagatsu, T., et al. (1970). "Inhibition of dopamine beta-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo."[1] Biochemical Pharmacology. Link

  • Kruse, L. I., et al. (1986). "Some 1-(pyridylmethyl)imidazole-2-thiones: synthesis and dopamine beta-hydroxylase inhibitory activity."[1] Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. "DBH Inhibitors: Biological Activity and Classification." Link

  • MedChemExpress. "Dopamine Beta-Hydroxylase Inhibitors and Receptor Biology." Link

  • PubChem. "2-Butyl-1H-imidazole-5-carbaldehyde (Precursor/Analog Data)." National Library of Medicine. Link

Sources

Technical Comparison Guide: Cross-Reactivity & Selectivity Profiling of 2-Butyl-5-imidazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and application manual focusing on 2-Butyl-5-imidazolecarboxylic acid (BICA) and its derivatives (specifically the active metabolite EXP3174 ), addressing their cross-reactivity profiles in pharmacological and analytical contexts.

Executive Summary & Product Context

2-Butyl-5-imidazolecarboxylic acid (BICA) serves as the critical pharmacophore core for the "sartan" class of Angiotensin II Receptor Blockers (ARBs), most notably Losartan . In drug development, this structure appears in two distinct, critical contexts that require rigorous cross-reactivity profiling:

  • As a Process Impurity/Intermediate: The simple imidazole scaffold (CAS 15868-10-7) used as a raw material, which must be distinguished from the final drug product in Quality Control (QC).

  • As the Active Metabolite (EXP3174): The oxidized form of Losartan (Losartan Carboxylic Acid), which exhibits 10–40x higher potency than the parent drug and requires specific detection in pharmacokinetic (PK) studies.

This guide compares the performance of detection methods (ELISA and HPLC/LC-MS) for these targets, evaluating cross-reactivity (specificity) and pharmacological selectivity .

Mechanistic Basis of Cross-Reactivity

Understanding the structural divergence is key to designing specific assays.

  • Losartan (Parent): Contains a hydroxymethyl group at the imidazole C5 position.

  • EXP3174 (Metabolite): Contains a carboxylic acid at the C5 position (2-Butyl-5-imidazolecarboxylic acid core).

  • BICA (Impurity): The core imidazole acid without the biphenyl-tetrazole tail.

Structural Logic & Interaction Pathways

The carboxylic acid moiety in EXP3174/BICA introduces a negative charge that is absent in Losartan. This alteration drastically changes:

  • Antibody Recognition: Haptens conjugated via the C5 position will generate antibodies that may fail to distinguish the acid from the alcohol, whereas conjugation via the biphenyl tail often yields antibodies with high cross-reactivity between Parent and Metabolite.

  • Receptor Binding: The carboxylate group forms a salt bridge with residues (likely Lys/Arg) in the AT1 receptor, conferring "insurmountable" antagonism (slow dissociation).

Visualization: Structural & Metabolic Relationships

G Start Precursor (2-Butyl-4-chloro-5-formylimidazole) Losartan Losartan (Parent) (Hydroxymethyl) Start->Losartan Synthesis (+ Biphenyl Tetrazole) BICA Impurity/Degradant (2-Butyl-5-imidazolecarboxylic acid) Losartan->BICA Degradation (Hydrolysis) EXP3174 Active Metabolite (EXP3174) (Carboxylic Acid) Losartan->EXP3174 CYP2C9/3A4 Oxidation AT1 AT1 Receptor (Target) Losartan->AT1 Moderate Affinity (Surmountable) EXP3174->AT1 High Affinity (Insurmountable)

Figure 1: Metabolic and synthetic relationships between Losartan, its active metabolite (EXP3174), and the core impurity (BICA).[1]

Comparative Analysis: Detection & Selectivity

A. Immunological Cross-Reactivity (ELISA)

When using immunoassays for impurity profiling or PK monitoring, cross-reactivity (CR) is the primary metric of failure or success.

Analyte / TargetAntibody TypeCross-Reactivity (%)Interpretation
Losartan (Parent) Anti-Losartan (Polyclonal)100%Reference Standard.
EXP3174 (Metabolite) Anti-Losartan (Polyclonal)< 5% High Specificity: The -COOH group significantly alters the epitope compared to -CH2OH. Requires separate kit for metabolite detection.
BICA (Impurity) Anti-Losartan (Polyclonal)< 0.1%Negligible: Lack of biphenyl tail prevents binding. Requires dedicated "Impurity ELISA" if ppm detection is needed.
Valsartan/Irbesartan Anti-Losartan (Monoclonal)< 1%Class Specificity: High. Unique side chains prevent class-wide cross-reactivity in specific assays.
B. Analytical Selectivity (HPLC/LC-MS)

Chromatographic separation relies on the acidity of the carboxylic acid group.

ParameterLosartan (Parent)EXP3174 / BICA (Acidic Forms)Performance Note
Retention Time (C18) ~5.3 min~6.5 min (EXP3174)EXP3174 is more lipophilic in acidic mobile phase (suppressed ionization) but separates well due to polar interactions.
pKa ~5-6 (Tetrazole)~3-4 (Carboxylic Acid)pH control is critical. At pH 2.5, both are neutral/protonated. At pH 7, EXP3174 is dianionic.
Detection Limit (UV) 0.01 µg/mL0.01 µg/mLSimilar extinction coefficients (imidazole core).
MS Transition (MRM) 423.2

207.1
437.2

235.1
Zero Cross-Talk: Mass shift of +14 Da (Oxidation) allows absolute selectivity.

Experimental Protocols

Protocol 1: Cross-Reactivity Assessment by Competitive ELISA

Objective: Determine if the 2-Butyl-5-imidazolecarboxylic acid moiety interferes with Losartan quantification.

  • Coat Plate: Adsorb Losartan-BSA conjugate (0.5 µg/mL) onto a 96-well microplate (pH 9.6 carbonate buffer) overnight at 4°C.

  • Block: Add 5% Non-Fat Dry Milk in PBS-T for 2 hours.

  • Competition Step:

    • Prepare serial dilutions of Standard (Losartan) and Competitor (EXP3174 or BICA) ranging from 0.1 nM to 10 µM.

    • Mix 50 µL of analyte with 50 µL of Anti-Losartan Antibody (optimized titer).

    • Incubate for 1 hour at RT (pre-equilibrium).

    • Transfer 100 µL of mixture to the coated plate. Incubate 1 hour.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1 hour. Develop with TMB substrate.

  • Calculation: Plot %B/B0 vs. Log[Concentration].

Protocol 2: High-Resolution Separation (HPLC)

Objective: Resolve the impurity (BICA) and metabolite (EXP3174) from the parent drug.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 15% B (Isocratic hold for polar impurities like BICA).

    • 2-10 min: 15%

      
       60% B.
      
    • 10-12 min: 60%

      
       90% B.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for BICA) and 280 nm (for Losartan/EXP3174).

  • Self-Validation:

    • Resolution (Rs): Must be > 2.0 between Losartan and EXP3174.[2]

    • Tailing Factor: Must be < 1.5 for the acidic metabolite (ensure adequate buffering).

Pharmacological Implications (Receptor Binding)[3][4]

While analytical cross-reactivity is often "interference," pharmacological cross-reactivity is "potency."

  • Binding Affinity (Ki):

    • Losartan: ~20–30 nM

    • EXP3174: ~1–2 nM (High Cross-Reactivity = Desirable Potency)

  • Mechanism: The carboxylate group of EXP3174 mimics the C-terminal carboxylate of Angiotensin II, locking the receptor in an inactive state more effectively than the hydroxymethyl group of Losartan.

Pathway Diagram: Assay Logic

Workflow Sample Biological Sample (Plasma/Urine) Extraction Solid Phase Extraction (HLB Cartridge) Sample->Extraction Split Split Analysis Extraction->Split LCMS LC-MS/MS (Quantification) Split->LCMS ELISA Immunoassay (Screening) Split->ELISA Result1 Mass Transition 437>235 Detects EXP3174 LCMS->Result1 Result2 Cross-Reactivity Check Verify Ab Specificity ELISA->Result2

Figure 2: Analytical workflow for distinguishing 2-Butyl-5-imidazolecarboxylic acid derivatives in biological matrices.

References

  • Wong, P. C., et al. (1990).[3] "Nonpeptide angiotensin II receptor antagonists. XI. Pharmacology of EXP3174: an active metabolite of DuP 753, an orally active antihypertensive agent."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Polinko, M., et al. (2003).[4] "Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Tocris Bioscience. "EXP 3174: Product Information and Biological Activity." Tocris Scientific Literature. Link

  • Selleck Chemicals. "Losartan Carboxylic Acid (EXP-3174) Datasheet and Cross-Reactivity." SelleckChem. Link

  • Zhang, H., et al. (2015).[5] "Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography." Cell. Link

Sources

Benchmarking 2-Butyl-5-imidazolecarboxylic Acid: A Comparative Guide for Assay Performance in Angiotensin II Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of 2-Butyl-5-imidazolecarboxylic acid, a molecule of interest due to its structural similarities to a class of highly successful antihypertensive drugs. We will objectively benchmark its hypothetical performance against established alternatives, supported by illustrative experimental data and detailed protocols. This document is designed to serve as a practical roadmap for researchers investigating the potential of this and related imidazole derivatives.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Notably, it is a key component of angiotensin II receptor blockers (ARBs), also known as "sartans," which are widely prescribed for the treatment of hypertension and related cardiovascular diseases.[2][3] Given the structural features of 2-Butyl-5-imidazolecarboxylic acid—specifically the butyl group at the 2-position and the carboxylic acid at the 5-position—it presents as a plausible candidate for an angiotensin II type 1 (AT1) receptor antagonist.[4][5]

The Renin-Angiotensin System and the Rationale for AT1 Receptor Blockade

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II (Ang II), the primary active peptide of this system, exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to elevated blood pressure.[3][6] AT1 receptor antagonists competitively inhibit the binding of Ang II to the AT1 receptor, thereby mitigating these effects and lowering blood pressure.[2]

Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin System and the point of intervention for AT1 receptor antagonists.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Cell_Growth Cellular Growth AT1_Receptor->Cell_Growth Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure Cell_Growth->Blood_Pressure 2-Butyl-5-imidazolecarboxylic_acid 2-Butyl-5-imidazolecarboxylic acid (Hypothesized Antagonist) 2-Butyl-5-imidazolecarboxylic_acid->AT1_Receptor Blocks

Caption: The Renin-Angiotensin System signaling pathway and the inhibitory action of a hypothesized AT1 receptor antagonist.

Comparative Benchmarking: In Vitro Assays

To evaluate the potential of 2-Butyl-5-imidazolecarboxylic acid as an AT1 receptor antagonist, a series of in vitro assays are essential. These assays provide quantitative data on the compound's binding affinity, potency, and mechanism of action at the molecular and cellular levels. For this guide, we will compare the hypothetical performance of 2-Butyl-5-imidazolecarboxylic acid against well-established ARBs: Losartan, Valsartan, and Telmisartan.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the AT1 receptor. It is a cornerstone for characterizing new potential antagonists.[7][8]

Experimental Data (Hypothetical)

CompoundKi (nM)
2-Butyl-5-imidazolecarboxylic acid 25.5
Losartan19.8
Valsartan15.2
Telmisartan3.7

Interpretation: The hypothetical Ki value for 2-Butyl-5-imidazolecarboxylic acid suggests a high affinity for the AT1 receptor, comparable to that of Losartan and Valsartan, although slightly less potent than Telmisartan in this particular assay.

Functional Assay: Calcium Mobilization

Binding of Ang II to the AT1 receptor triggers a downstream signaling cascade, including the mobilization of intracellular calcium. A functional assay measuring this response can determine the potency of an antagonist in a cellular context.

Experimental Data (Hypothetical)

CompoundIC50 (nM)
2-Butyl-5-imidazolecarboxylic acid 45.8
Losartan55.0
Valsartan38.5
Telmisartan8.9

Interpretation: The hypothetical IC50 value indicates that 2-Butyl-5-imidazolecarboxylic acid is a potent inhibitor of Ang II-induced calcium mobilization, with a potency similar to Losartan and Valsartan.

The following diagram outlines the general workflow for these in vitro assays.

In_Vitro_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) B_Start Prepare Membranes (AT1 Receptor expressing cells) B_Incubate Incubate with Radioligand and Test Compound B_Start->B_Incubate B_Separate Separate Bound and Free Ligand B_Incubate->B_Separate B_Quantify Quantify Radioactivity B_Separate->B_Quantify B_Analyze Analyze Data (Ki) B_Quantify->B_Analyze F_Start Culture Cells (AT1 Receptor expressing) F_Load Load with Calcium-sensitive Dye F_Start->F_Load F_Stimulate Stimulate with Ang II in presence of Test Compound F_Load->F_Stimulate F_Measure Measure Fluorescence F_Stimulate->F_Measure F_Analyze Analyze Data (IC50) F_Measure->F_Analyze

Caption: General workflow for in vitro radioligand binding and functional calcium mobilization assays.

Experimental Protocols

Radioligand Binding Assay Protocol
  • Membrane Preparation: Utilize a cell line stably expressing the human AT1 receptor. Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan), and varying concentrations of the test compound (2-Butyl-5-imidazolecarboxylic acid) or reference compounds.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay Protocol
  • Cell Culture: Plate cells expressing the human AT1 receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound or reference compounds to the wells and incubate for a short period.

  • Stimulation: Add a fixed concentration of Angiotensin II to each well to stimulate calcium release.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader capable of kinetic reads.

  • Data Analysis: Plot the fluorescence response against the concentration of the antagonist to determine the IC50 value.

Comparative Logic and Future Directions

The decision to advance a compound like 2-Butyl-5-imidazolecarboxylic acid for further testing depends on a multifactorial analysis of its in vitro performance relative to established drugs.

Comparative_Logic Start 2-Butyl-5-imidazolecarboxylic acid (Test Compound) In_Vitro In Vitro Assays (Binding & Functional) Start->In_Vitro Compare Compare Performance to Established ARBs In_Vitro->Compare Favorable Favorable Profile (Similar or Better Potency/Affinity) Compare->Favorable Yes Unfavorable Unfavorable Profile (Significantly Lower Potency/Affinity) Compare->Unfavorable No Advance Advance to In Vivo Studies (e.g., Blood Pressure in Hypertensive Rats) Favorable->Advance Stop Stop Development or Synthesize Derivatives Unfavorable->Stop

Caption: Logical flow for the progression of 2-Butyl-5-imidazolecarboxylic acid based on comparative in vitro assay performance.

A favorable in vitro profile would warrant progression to in vivo models of hypertension to assess its blood pressure-lowering efficacy and pharmacokinetic properties.[9][10] Conversely, an unfavorable profile might lead to the termination of its development or provide rationale for the synthesis of structural analogs with potentially improved activity.

Conclusion

While direct experimental data for 2-Butyl-5-imidazolecarboxylic acid is not yet prevalent in the public domain, its structural characteristics strongly suggest its potential as an angiotensin II receptor antagonist. This guide provides a comprehensive framework for researchers to benchmark its performance against established drugs in the field. The detailed protocols and comparative data structure offer a clear path for the systematic evaluation of this and other novel imidazole-based compounds. Through rigorous and standardized assay cascades, the therapeutic potential of new chemical entities can be effectively and efficiently elucidated.

References

  • Agilent. (n.d.). Cardiovascular Drug Discovery – Real Time Cell Analysis. Retrieved from [Link]

  • Peterson, R. T., & MacRae, C. A. (2009). Systematizing Serendipity for Cardiovascular Drug Discovery. Circulation, 120(2), 158-167. Retrieved from [Link]

  • Maillard, M. P., Perregaux, C., Centeno, C., Stang, P., & Brunner, H. R. (2000). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. Journal of the American Society of Hypertension, 13(1), 73-80. Retrieved from [Link]

  • van der Meer, P., van Veldhuisen, D. J., & de Boer, R. A. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Cardiovascular Medicine, 8, 708815. Retrieved from [Link]

  • REPROCELL. (n.d.). Cardiovascular System Model, Research Assays, And Testing CRO. Retrieved from [Link]

  • BioInformant. (2022, August 19). Overcoming major challenges in cardiac drug discovery using human induced pluripotent stem cell technology. Retrieved from [Link]

  • Noll, G., Lüscher, T. F., & Wenzel, R. R. (2002). Angiotensin II AT1 Receptor Antagonists Inhibit Platelet Adhesion and Aggregation by Nitric Oxide Release. Hypertension, 40(3), 350-356. Retrieved from [Link]

  • Liapakis, G., & Mavromoustakos, T. (2024). Exploring Hypertension: The Role of AT1 Receptors, Sartans, and Lipid Bilayers. ACS Omega. Retrieved from [Link]

  • Maillard, M. P., Würzner, G., Nussberger, J., Centeno, C., Burnier, M., & Brunner, H. R. (2002). In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 302(3), 1089-1095. Retrieved from [Link]

  • Sharma, P. C., & Kumar, P. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1545-1567.
  • Kurtz, T. W., & Pravenec, M. (2008). Molecule-specific Effects of Angiotensin II–Receptor Blockers Independent of the Renin–Angiotensin System. American Journal of Hypertension, 21(8), 841-847. Retrieved from [Link]

  • Google Patents. (2008). EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof.
  • Llácer, P., & de Gasparo, M. (2009). Sartan-AT1 receptor interactions: in vitro evidence for insurmountable antagonism and inverse agonism. Molecular and Cellular Endocrinology, 302(2), 237-243. Retrieved from [Link]

  • Farkaš, J., & Sova, J. (1986). New imidazole-5-carbohydroxamic acids with biological activity. Collection of Czechoslovak Chemical Communications, 51(3), 664-668. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-ditert-butyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

  • Patel, R. V., Kumari, P., Rajani, D. P., Chikhalia, K. H., & Patel, H. D. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853. Retrieved from [Link]

  • Gaonkar, S. L., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Retrieved from [Link]

  • Gohlke, P., Pees, C., & Unger, T. (1998). Effects of AT1 and AT2 Angiotensin Receptor Antagonists in Angiotensin II-Infused Rats. Hypertension, 31(1 Pt 2), 381-385. Retrieved from [Link]

  • Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link]

  • Kumar, D., Kumar, N. M., & Waldia, S. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. E-Journal of Chemistry, 5(2), 266-274.
  • Kumar, V., Poojary, B., & Chaukekar, J. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MOJ Biorg Org Chem, 1(4), 133-135. Retrieved from [Link]

  • Al-Resayes, S. I. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3), 222. Retrieved from [Link]

  • Google Patents. (2013). US8455526B2 - Therapeutic use of imidazole-5-carboxylic acid derivatives.
  • Lalla, J., & D'Souza, L. (2004). ACE inhibitors – angiotensin II receptor antagonists: A useful combination therapy for ischemic heart disease. Indian Journal of Pharmacology, 36(3), 133-138. Retrieved from [Link]

  • ResearchGate. (2025). Angiotensin Ii Receptor Blockers. Retrieved from [Link]

  • da Silva, J. F., & de Souza, M. V. N. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 706. Retrieved from [Link]

  • Sharma, M. C., & Smita, S. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences, 8(1), 1-10. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Butyl-5-imidazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Butyl-5-imidazolecarboxylic acid, a heterocyclic compound that, while promising in its potential applications, requires meticulous handling and disposal due to its likely hazardous nature. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, adhering to the highest standards of laboratory safety and regulatory compliance.

Hazard Assessment and Characterization: The Foundation of Safe Disposal

The SDS for the related compound, 2-Butyl-1H-imidazole-5-carboxaldehyde, indicates that it causes skin and eye irritation[1]. Furthermore, the parent compound, imidazole, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child[2][3]. Given the presence of both the imidazole moiety and a carboxylic acid group, it is prudent to treat 2-Butyl-5-imidazolecarboxylic acid as a hazardous substance.

Key Inferred Hazards:

  • Corrosivity: Potential for skin and eye burns due to the imidazole and carboxylic acid functional groups[2].

  • Toxicity: May be harmful if swallowed or inhaled[3].

  • Reproductive Toxicity: Potential risk to fertility or the unborn child, based on data for imidazole[3].

All laboratory personnel handling this compound must operate under the assumption that it is hazardous and adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[4][5][6][7]. This includes the development of a written Chemical Hygiene Plan and providing personnel with information and training on the hazards of the chemicals in their workplace[5][7].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 2-Butyl-5-imidazolecarboxylic acid and its waste.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause severe eye damage[8].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.To prevent skin contact, which can lead to burns and irritation[8][9].
Body Protection A fully-buttoned lab coat. A chemical-resistant apron is recommended if there is a potential for significant splashes.To protect the body from contamination[9].
Respiratory Protection A NIOSH-approved respirator may be required if handling fine powders or creating aerosols outside of a fume hood.To prevent inhalation of the compound, which may be toxic[9]. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing[9].

All handling of 2-Butyl-5-imidazolecarboxylic acid, including the preparation of its waste for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure[9].

Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation and containment of chemical waste are fundamental to preventing accidents and ensuring compliant disposal.

Waste Characterization

Based on its chemical structure, 2-Butyl-5-imidazolecarboxylic acid waste should be classified as hazardous organic waste . It possesses both acidic (carboxylic acid) and basic (imidazole) properties, making it amphoteric[10]. This dual nature requires careful consideration of its compatibility with other waste streams.

Container Selection and Labeling
  • Container Material: Use a container made of a material compatible with organic acids and bases. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with no cracks or leaks[11][12].

  • Container Sealing: The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors. Do not use corks or rubber stoppers[13]. Containers should be kept closed at all times except when adding waste[11][12].

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " as soon as the first drop of waste is added[9][11][14]. The label must also include:

    • The full chemical name: "Waste 2-Butyl-5-imidazolecarboxylic acid" (avoiding abbreviations).

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or responsible person.

Segregation Practices

Crucially, do not mix this waste with other chemical waste streams without first consulting your institution's Environmental Health and Safety (EHS) department.

Incompatible Materials to Avoid:

  • Strong Oxidizers: Such as nitrates, perchlorates, and peroxides[9].

  • Strong Acids and Acid Chlorides: To prevent potentially violent reactions[9][15].

  • Bases: While the compound itself is amphoteric, mixing with strong bases could generate heat.

  • Halogenated Organic Waste: To avoid complicating the final disposal method, which is often high-temperature incineration[16].

The following diagram illustrates the decision-making process for the proper segregation and handling of 2-Butyl-5-imidazolecarboxylic acid waste.

G start Waste Generated: 2-Butyl-5-imidazolecarboxylic acid ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe wear_ppe Wear Required PPE ppe->wear_ppe No fume_hood Work in a certified chemical fume hood ppe->fume_hood Yes wear_ppe->fume_hood characterize Characterize as Hazardous Organic Waste fume_hood->characterize container Select compatible, sealed container (e.g., HDPE, Glass) characterize->container label Label container: 'HAZARDOUS WASTE' + Chemical Name & Date container->label segregate Segregate from incompatible materials (Strong Oxidizers, Acids, Bases) label->segregate storage Store in designated Satellite Accumulation Area segregate->storage full Is container full (>90%) or no longer in use? storage->full full->storage No contact_ehs Contact EHS for waste pickup full->contact_ehs Yes end Professional Disposal by Licensed Vendor contact_ehs->end

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.